Belinostat amide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPQDAKKRMIOY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485081-57-9 | |
| Record name | Belinostat amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Technical Guide to the Synthesis of Belinostat from 3-Nitrobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat (PXD101) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[1] Its structure, featuring a hydroxamic acid zinc-binding group, a phenylsulfonamide cap, and an unsaturated linker, presents a compelling synthetic challenge. This guide provides an in-depth, technically-focused narrative on a robust synthetic route to Belinostat, commencing from the readily available starting material, 3-nitrobenzaldehyde. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative references. The described pathway involves a five-step sequence: a Knoevenagel-Doebner condensation, esterification, selective nitro group reduction, sulfonamide formation, and final amidation to yield the target hydroxamic acid.
Overall Synthetic Strategy
The synthesis of Belinostat from 3-nitrobenzaldehyde is a linear sequence designed for efficiency and scalability. The core strategy is to first construct the α,β-unsaturated phenyl scaffold, followed by sequential functionalization of the aromatic ring and the carboxylic acid moiety. This approach isolates key transformations, minimizing competing side reactions and simplifying purification steps.
The overall workflow can be visualized as follows:
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Experimental Protocol:
-
To a round-bottomed flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (30.0 g, 198.5 mmol) and malonic acid (30.0 g, 288.3 mmol). [2]2. Add pyridine (60 mL) and heat the mixture to approximately 50 °C until a clear solution is obtained. [2]3. Add piperidine (3 mL) as a catalyst and increase the temperature to 80 °C for 1 hour, followed by reflux for 3-4 hours. [3][2]4. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of water (400 mL) and concentrated hydrochloric acid (50 mL) to precipitate the product. [2]6. Filter the crude solid, wash with water, and then redissolve it in a dilute aqueous sodium hydroxide solution. [2]7. Filter off any insoluble materials and re-precipitate the product by acidifying the filtrate with hydrochloric acid. [2]8. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol to yield (E)-3-(3-nitrophenyl)acrylic acid as a pale-yellow solid. [2]
Reaction 2: Methyl (E)-3-(3-nitrophenyl)acrylate
Causality & Rationale: Esterification of the carboxylic acid is a crucial step to prevent its participation in subsequent reactions, particularly the final amidation step. Fischer esterification, using an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid), is a straightforward and high-yielding method. [3] Experimental Protocol:
-
Suspend (E)-3-(3-nitrophenyl)acrylic acid (3.86 g, 20 mmol) in anhydrous methanol (100 mL) in a round-bottomed flask. [3]2. Carefully add concentrated sulfuric acid (0.05 mL, ~1 mmol) to the suspension. [3]3. Heat the mixture to reflux (approximately 80 °C) for 12 hours. [3]4. Cool the mixture and reduce the solvent volume by half under reduced pressure.
-
Neutralize the remaining solution with a 10% aqueous sodium bicarbonate solution, which will cause the ester to precipitate. [3]6. Filter the white precipitate, wash with cold ethanol and water, and dry under vacuum to obtain methyl (E)-3-(3-nitrophenyl)acrylate. [3]
Part 2: Aromatic Ring Functionalization
With the core backbone established, the focus shifts to modifying the phenyl ring. This involves reducing the nitro group to a primary amine, which then serves as the attachment point for the phenylsulfonamide "cap" group.
Reaction 3: Methyl (E)-3-(3-aminophenyl)acrylate via Selective Nitro Reduction
Causality & Rationale: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (alkene, ester) is critical. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, it can sometimes lead to the reduction of the carbon-carbon double bond. [4]A more chemoselective and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium or refluxing ethanol. [4][5]SnCl₂ is a mild reducing agent that shows high selectivity for aromatic nitro groups. [4] Experimental Protocol:
-
To a solution of methyl (E)-3-(3-nitrophenyl)acrylate (from the previous step, assuming ~17.4 mmol) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O). [5]2. Heat the mixture to reflux for 2.5-3 hours. [3][5]3. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (E)-3-(3-aminophenyl)acrylate, which can be used in the next step without further purification. [5]
Reaction 4: Methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate
Causality & Rationale: This step involves the formation of the key sulfonamide bond. The reaction between the newly formed aniline (methyl (E)-3-(3-aminophenyl)acrylate) and benzenesulfonyl chloride is a classic nucleophilic acyl substitution on sulfur. It is typically carried out in the presence of a non-nucleophilic base like pyridine, which acts as a solvent and also neutralizes the HCl byproduct, driving the reaction to completion. [6]
Caption: Sulfonamide formation mechanism.
Experimental Protocol:
-
Dissolve methyl (E)-3-(3-aminophenyl)acrylate in pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and acidify with HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate.
Part 3: Final Assembly of Belinostat
The final step is the conversion of the methyl ester into the target N-hydroxy amide (hydroxamic acid), which is the crucial zinc-binding pharmacophore of Belinostat.
Reaction 5: Belinostat via Amidation with Hydroxylamine
Causality & Rationale: The formation of the hydroxamic acid is achieved by reacting the methyl ester intermediate with hydroxylamine. This reaction is typically performed under basic conditions. A common procedure involves preparing a fresh solution of hydroxylamine from hydroxylamine hydrochloride and a strong base like potassium hydroxide (KOH) or sodium methoxide in an alcoholic solvent. [5][7]The basic conditions generate the more nucleophilic free hydroxylamine (NH₂OH) and also catalyze the transamidation reaction with the ester.
Experimental Protocol:
-
In a separate flask, prepare a solution of free hydroxylamine. Dissolve hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol. [3][5]2. Cool this solution in an ice bath and add a solution of potassium hydroxide (KOH) in the same alcohol dropwise to neutralize the HCl and precipitate KCl. [3][5]3. Filter off the precipitated KCl to obtain a clear solution of hydroxylamine.
-
Add the methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate intermediate to the prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. [3][5]6. Monitor the reaction by TLC. Upon completion, acidify the solution with dilute HCl to precipitate the final product, Belinostat.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization may be performed if necessary to achieve high purity.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the described synthetic route. Yields are representative and can vary based on scale and purification methods.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Knoevenagel-Doebner | Malonic Acid, Piperidine | Pyridine | 4-5 | Reflux | 80-85% [3] |
| 2 | Esterification | Methanol, H₂SO₄ | Methanol | 12 | 80 | 85-90% [3] |
| 3 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | 2.5-3 | Reflux | ~95% (crude) [5] |
| 4 | Sulfonylation | Benzenesulfonyl Chloride | Pyridine | 2 | 0 to RT | ~82% |
| 5 | Amidation | NH₂OH·HCl, KOH | Ethanol | 1-2 | RT | 80-85% [5] |
| - | Overall | - | - | - | - | ~40-50% |
Note: Yields for steps 4 and the overall process are estimated based on typical outcomes for these reaction types, complementing the cited yields for other steps.
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic pathway to the HDAC inhibitor Belinostat starting from 3-nitrobenzaldehyde. The chosen route relies on fundamental and robust organic transformations, including the Knoevenagel-Doebner condensation, selective nitro reduction, and standard functional group manipulations. By explaining the rationale behind each step and providing detailed protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of Belinostat and related hydroxamic acid-based inhibitors.
References
-
Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Synthetic Communications, 40(15), 2290-2295. [Link]
-
Patel, K., & S, S. (2015). Design, Synthesis and Evaluation of Belinostat Analogs as Histone Deacetylase Inhibitors. Journal of Young Pharmacists, 7(3), 234-241. [Link]
-
Vo, T. H. T., & Le, T. N. (2021). THE SIMPLE SYNTHETIC ROUTE OF BELINOSTAT-A GREEN APPROACH. AGU International Journal of Sciences, 9(1), 81-86. [Link]
-
PrepChem. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Simple and Efficient Synthesis of Belinostat: Synthetic Communications. Retrieved from [Link]
- Google Patents. (n.d.). CN102786448B - Method of synthesizing belinostat.
-
ACS Publications. (2016). The Development of an Effective Synthetic Route of Belinostat. Retrieved from [Link]
- Google Patents. (n.d.). CN105732444A - Synthesis method of belinostat.
-
Organic Chemistry Portal. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
-
Golden, J. (n.d.). US Patent 11059777 Polymorphic forms of belinostat and processes for preparation thereof. Retrieved from [Link]
-
Matsumoto, T. (n.d.). The Synthesis of Cinnamoyl Chloride. Nagano Technical College. [Link]
-
FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2019). Synthesis and characterization of hydroxamated polyacrylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
Sources
Belinostat Amide in Epigenetic Drug Development: Metabolic Profiling and Utility as a Mechanistic Control
Executive Summary
Belinostat (PXD101) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor clinically approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[1][2]. While the parent compound is highly active, its primary Phase I reductive metabolite—Belinostat amide —exhibits a drastically different pharmacological profile[3]. By converting the critical zinc-binding hydroxamic acid group into a primary amide, the molecule loses its ability to effectively chelate the zinc ion within the HDAC active site[4][5].
For researchers and drug development professionals, Belinostat amide serves two critical functions: it is a key analyte for tracking the pharmacokinetic clearance of Belinostat[6], and it acts as an indispensable "inactive" negative control in in vitro assays to validate on-target epigenetic mechanisms[4][7]. This whitepaper provides an in-depth technical analysis of Belinostat amide, detailing its structural mechanics, metabolic pathways, and the self-validating protocols required for its use in modern pharmacology.
Mechanistic Foundation: The Zinc-Binding Group (ZBG) Paradigm
The catalytic core of zinc-dependent HDACs (Classes I, II, and IV) features a narrow, hydrophobic channel leading to a buried active site containing a crucial Zn2+ ion[5]. The potency of Belinostat is entirely dependent on its hydroxamic acid moiety, which acts as the Zinc-Binding Group (ZBG)[4].
-
Active Chelation (Belinostat): The hydroxamate group bidentately chelates the Zn2+ ion, displacing the catalytic water molecule and effectively halting the deacetylation of lysine residues on histone tails[4][5]. This leads to chromatin relaxation and transcriptional activation of tumor suppressor genes.
-
Loss of Function (Belinostat Amide): When the hydroxyl group is removed via metabolic reduction to form a primary amide, the molecule can no longer achieve high-affinity bidentate chelation[3][5]. The resulting interaction is weak and transient, causing a catastrophic drop in inhibitory potency.
Figure 1: Differential zinc chelation dynamics at the HDAC active site.
Pharmacokinetics and Metabolic Biotransformation
Understanding the biotransformation of Belinostat is critical for interpreting in vivo efficacy and toxicity. Belinostat has a short terminal half-life of approximately 1.1 to 2.9 hours[2][6]. It undergoes rapid hepatic clearance through two distinct metabolic branches:
-
Phase II Glucuronidation (Major Pathway): 80-90% of Belinostat is metabolized by UGT1A1 into Belinostat glucuronide, an inactive metabolite that is rapidly excreted in the urine[1][2][6].
-
Phase I Hydrolysis/Reduction (Minor Pathway): Cytochrome P450 enzymes (specifically CYP2A6, CYP2C9, and CYP3A4) and hepatic reductases metabolize the remaining fraction into Belinostat amide (reductive metabolite) and Belinostat acid (deaminated metabolite)[1][2][3].
Because Belinostat amide and other downstream metabolites are essentially inactive in clonogenic assays, the rapid conversion of the parent drug explains its limited bioavailability and necessitates continuous intravenous infusion protocols in clinical settings[7].
Figure 2: Primary metabolic biotransformation pathways of Belinostat.
Quantitative Comparison: Parent vs. Metabolite
The table below summarizes the stark pharmacological contrast between the parent drug and its amide derivative, highlighting why the amide is utilized as a structural control[4][8].
| Pharmacological Property | Belinostat (PXD101) | Belinostat Amide |
| Experimental Role | Active Parent Drug | Phase I Metabolite / Negative Control |
| Zinc-Binding Group (ZBG) | Hydroxamic Acid | Primary Amide |
| HDAC Inhibition ( IC50 ) | ~27 nM (HeLa extracts) | ~97 µM |
| Potency Ratio | 1x (Baseline) | ~3,500x Weaker |
| Biological Activity | Induces cell cycle arrest & apoptosis | Inactive / Weakly active |
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), experimental workflows must establish causality. If a researcher observes cell death upon applying Belinostat, they must prove the cell death is caused by HDAC inhibition, not off-target chemical toxicity. By running parallel assays with Belinostat amide, researchers create a self-validating system : if the amide analog (which cannot bind zinc) fails to induce apoptosis, the parent drug's mechanism is confirmed to be strictly HDAC-dependent.
Protocol A: In Vitro Fluorometric HDAC Inhibition Assay
This protocol details the biochemical validation of Belinostat versus Belinostat amide.
-
Causality Principle: Hydroxamic acids are prone to spontaneous hydrolysis in aqueous buffers. Fresh preparation of stock solutions in anhydrous DMSO is critical. Using degraded Belinostat will artificially inflate the IC50 , blurring the distinction between the active drug and the inactive amide control.
-
Step 1: Reagent Preparation. Prepare 10 mM stock solutions of Belinostat and Belinostat amide in anhydrous DMSO. Dilute to working concentrations (1 nM to 100 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).
-
Step 2: Enzyme Incubation. Add 10 µL of recombinant HDAC extract to a 96-well opaque microplate. Add 10 µL of the compound dilutions. Include a vehicle control (1% DMSO) for maximum activity and a no-enzyme control for background fluorescence.
-
Step 3: Substrate Addition. Add 30 µL of fluorogenic acetylated peptide substrate. Incubate at 37°C for 30 minutes. Rationale: The active HDAC enzyme will deacetylate the substrate. Belinostat will block this; Belinostat amide will not.
-
Step 4: Signal Development. Add 50 µL of developer solution (containing trypsin-like proteases). Incubate for 15 minutes at room temperature. Rationale: The developer only cleaves the deacetylated substrate, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore.
-
Step 5: Validation & Readout. Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate the Z'-factor using the vehicle and no-enzyme controls. The assay is only valid if Z′≥0.5 , ensuring the signal-to-noise ratio is sufficient to accurately resolve the ~3,500-fold difference in IC50 between the parent and the amide.
Protocol B: LC-MS/MS Quantification in Plasma (PK Profiling)
Tracking the conversion of Belinostat to Belinostat amide in vivo requires highly sensitive mass spectrometry[3][6].
-
Causality Principle: Biological matrices (like plasma) contain endogenous salts and lipids that cause ion suppression during electrospray ionization (ESI). To ensure absolute quantification, stable isotope-labeled internal standards (SIL-IS) must be used. They co-elute with the analytes and experience the exact same matrix effects, allowing for mathematical correction[9][10].
-
Step 1: Sample Spiking. Aliquot 50 µL of plasma. Spike with 10 µL of internal standard mixture containing Belinostat-d5 and Belinostat Amide-d5 (100 ng/mL)[9][10].
-
Step 2: Protein Precipitation. Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Step 3: Chromatographic Separation. Inject 5 µL of the supernatant onto a C18 UHPLC column. Rationale: Baseline separation is required because the parent and the amide are structurally similar and can cause in-source fragmentation cross-talk.
-
Step 4: MRM Detection. Operate the tandem mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass-to-charge (m/z) transitions for Belinostat, Belinostat amide, and their respective deuterated analogs to construct a validated pharmacokinetic clearance curve.
Conclusion
Belinostat amide is far more than a mere byproduct of hepatic clearance. In the rigorous landscape of epigenetic drug development, it acts as the definitive structural foil to Belinostat. By understanding its metabolic origins via CYP450 reduction and leveraging its inability to chelate zinc, application scientists can utilize Belinostat amide to establish robust, self-validating experimental controls that definitively prove on-target HDAC inhibition.
References
-
OncologyNewsCentral. "Belinostat: uses, dosing, warnings, adverse events, interactions". Available at:[Link]
-
FDA. "Beleodaq® (belinostat) for injection, for intravenous administration". Available at:[Link]
-
Veeprho. "Belinostat Amide-D5". Available at:[Link]
-
Semantic Scholar. "Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography". Available at:[Link]
-
FDA. "NDA 206256 Pharmacology Review". Available at:[Link]
-
PMC. "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups". Available at:[Link]
-
PMC. "Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277)". Available at:[Link]
-
ASCO Publications. "Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma". Available at:[Link]
Sources
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clearsynth.com [clearsynth.com]
- 10. veeprho.com [veeprho.com]
A Technical Guide to the Solubility and Stability of Belinostat
Executive Summary
Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, its therapeutic potential is intrinsically linked to its physicochemical properties.[1] This guide provides an in-depth analysis of the core solubility and stability characteristics of belinostat. Understanding these attributes is paramount for designing robust preclinical experiments, developing viable drug formulations, and ensuring analytical method integrity. We will explore belinostat's behavior in various solvent systems, its degradation pathways under stress conditions, and the practical methodologies required to accurately quantify these characteristics.
Core Physicochemical Properties
Belinostat is a white to off-white crystalline solid or powder.[4][5] Its fundamental properties provide the foundation for its solubility and stability behavior. The presence of a sulfonamide-hydroxamide structure is central to its mechanism of action but also introduces specific chemical liabilities, particularly the hydrolysis of the hydroxamic acid group.[5][6]
| Property | Value | Source(s) |
| Chemical Name | (2E)-N-hydroxy-3-[3-[(phenylamino) sulfonyl]phenyl]-2-propenamide | [4] |
| Synonyms | PXD 101, PX 105684 | [4] |
| Molecular Formula | C₁₅H₁₄N₂O₄S | [4][5] |
| Molecular Weight | 318.35 g/mol | [5] |
| pKa | 7.87 and 8.71 (by potentiometry) | [1][5] |
| Appearance | White to off-white powder/crystalline solid | [4][5] |
| UV/Vis. λmax | 224, 270 nm | [4] |
Solubility Profile of Belinostat
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Belinostat exhibits poor aqueous solubility, a characteristic that has significantly influenced its development pathway, leading primarily to an intravenous formulation.[3][6]
Aqueous and Buffer Solubility
Belinostat is classified as slightly or sparingly soluble in aqueous systems.[4][5] Its solubility in distilled water is reported to be approximately 0.14 mg/mL .[1][5][6] This low intrinsic solubility presents a significant challenge for developing oral dosage forms and requires specific strategies for preparing aqueous stock solutions for in vitro assays.
For experimental purposes, a common and necessary technique involves first dissolving belinostat in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) before dilution with an aqueous buffer.[4] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) yields a belinostat solubility of approximately 0.25 mg/mL .[4] This co-solvent approach is essential for achieving biologically relevant concentrations in cell-based assays. However, it is critical to note that aqueous solutions of belinostat are not stable for long-term storage, with recommendations against storing for more than one day.[4]
Studies on amorphous solid dispersions have shown that the amorphous form of belinostat has a much higher apparent solubility, exceeding 1800 µg/mL in simulated gastric fluid (pH 2) and 2500 µg/mL in simulated intestinal fluid (pH 6.5).[7]
Organic Solvent Solubility
In contrast to its limited aqueous solubility, belinostat is soluble to freely soluble in several common organic solvents.[4][5] This property is leveraged for preparing concentrated stock solutions and for analytical method development. The choice of solvent is critical; for instance, while highly soluble in DMSO, residual amounts of moisture in the solvent can negatively impact the stability and solubility of the compound.[8]
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 100 mg/mL (ultrasonication may be needed) | [4][9] |
| Ethanol | ~25 mg/mL; >200 mg/mL (reported as freely soluble) | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Polyethylene Glycol 400 (PEG 400) | ~1.5 mg/mL | [5][10] |
Stability Characteristics
The chemical stability of belinostat is a crucial factor for its formulation, storage, and analytical characterization. The hydroxamic acid moiety is a known point of vulnerability. Forced degradation studies are essential to identify potential degradants and establish stability-indicating analytical methods.
pH-Dependent and Oxidative Degradation
Forced degradation studies have demonstrated that belinostat is highly sensitive to acidic, basic, and oxidative conditions.[11][12]
-
Acidic and Basic Hydrolysis: Exposure to both acidic and alkaline environments leads to significant degradation.[12] The primary hydrolytic degradation product is belinostat acid , formed by the hydrolysis of the N-hydroxy-2-propenamide group to a carboxylic acid.[6]
-
Oxidative Stress: Belinostat also degrades under oxidative conditions, such as exposure to hydrogen peroxide.[12]
This susceptibility, particularly to hydrolysis, underscores the challenges in developing a stable aqueous formulation for oral or prolonged intravenous use. The commercial intravenous product, Beleodaq®, is supplied as a lyophilized powder that is reconstituted immediately before use to mitigate these stability issues.[5][6]
Storage and Handling Recommendations
-
Solid State: As a crystalline solid, belinostat is stable for at least four years when stored at -20°C.[4]
-
Organic Stock Solutions: Concentrated stock solutions in anhydrous DMSO or ethanol should be stored at -20°C to maximize longevity. Purging the solvent with an inert gas before dissolving the solid can further protect against oxidative degradation.[4]
-
Aqueous Solutions: As previously noted, aqueous solutions are prone to degradation and should be prepared fresh for each experiment. Storing aqueous solutions for more than 24 hours is not recommended.[4]
| Condition | Stability Profile | Key Degradation Product(s) | Source(s) |
| Solid (Crystalline) | Stable for ≥4 years at -20°C | N/A | [4] |
| Acidic (Hydrolysis) | Sensitive; significant degradation observed | Belinostat Acid | [6][11][12] |
| Basic (Hydrolysis) | Sensitive; significant degradation observed | Belinostat Acid | [6][11][12] |
| Oxidative | Sensitive; significant degradation observed | Oxidative degradants | [11][12] |
| Aqueous Solution | Unstable; use within one day recommended | Hydrolytic products | [4] |
Experimental Protocols
The following protocols represent standard, self-validating methodologies for assessing the solubility and stability of belinostat. The causality behind each step is explained to ensure experimental integrity.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, providing a definitive value for a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid belinostat (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid artificially inflating the solubility measurement with undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.
Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a method to separate belinostat from its potential degradation products, allowing for accurate quantification of the parent drug over time.
Methodology:
-
Chromatographic System: Utilize a Reverse-Phase HPLC (RP-HPLC) system with UV detection.
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is a suitable stationary phase for separating belinostat from its more polar degradants like belinostat acid.[11]
-
Mobile Phase:
-
Elution Program: Employ a gradient elution to ensure separation of early-eluting polar degradants from the parent compound and any late-eluting non-polar impurities. A typical gradient might be:
-
0-1 min: 30% B
-
1-6 min: 30% to 80% B
-
6-8 min: Hold at 80% B
-
8-9 min: 80% to 30% B
-
9-10 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate & Temperature: A flow rate of 0.25-1.0 mL/min with the column temperature maintained at ~45°C provides robust and reproducible chromatography.[11][12]
-
Detection: Monitor the eluent at a wavelength where belinostat has significant absorbance, such as 220 nm or 270 nm.[4][11]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity by analyzing force-degraded samples to ensure that all degradation peaks are resolved from the parent belinostat peak (peak purity analysis).
Visualization of Workflows
Diagram: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Diagram: Stability-Indicating HPLC Assay Workflow
Caption: Workflow for Stability-Indicating HPLC Assay.
Formulation and Development Insights
The physicochemical profile of belinostat directly governs its formulation strategy.
-
Intravenous Formulation: The poor aqueous solubility and hydrolytic instability of the hydroxamic acid group make a ready-to-use aqueous solution impractical.[6][10] Consequently, the approved formulation (Beleodaq®) is a sterile, lyophilized powder containing belinostat and L-Arginine as an inactive ingredient.[5][6] Lyophilization ensures long-term stability, and L-Arginine likely acts as a solubilizing and/or stabilizing agent upon reconstitution. The product is reconstituted and further diluted immediately prior to intravenous infusion.[6]
-
Oral Formulation Challenges: The development of an oral formulation has been hampered by high variability in drug exposure.[6] This is attributable not only to its low solubility but also to significant first-pass metabolism, primarily via UGT1A1 glucuronidation in the liver.[2][5]
-
Advanced Formulations: To overcome these limitations, advanced drug delivery systems are under investigation. These include amorphous solid dispersions to improve dissolution rates and solubility, as well as liposomal delivery systems designed to protect the drug from premature metabolism and prolong its circulation half-life.[7][13] Complexation with copper has also been explored to shield the vulnerable hydroxamate moiety from metabolic inactivation.[14]
Conclusion
Belinostat is a powerful therapeutic agent whose physicochemical properties define its handling, analysis, and clinical delivery. Its poor aqueous solubility and sensitivity to hydrolysis and oxidation are the primary challenges for formulation scientists. A thorough understanding of these characteristics, gained through robust experimental methods like those described herein, is essential for any researcher working with this compound. The successful development of its intravenous formulation and the ongoing research into advanced delivery systems highlight the critical interplay between drug discovery, physicochemical characterization, and pharmaceutical sciences.
References
-
U.S. Food and Drug Administration. (n.d.). Beleodaq® (belinostat) for injection, for intravenous administration - Prescribing Information. accessdata.fda.gov. [Link]
-
Taylor & Francis Online. (2021, May 4). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]
-
ACS Publications. (n.d.). Physicochemical Properties and Solubility of Crystalline Belinostat in SGF and SIF. [Link]
-
National Center for Biotechnology Information. (n.d.). Belinostat. PubChem. [Link]
- Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (2014, May 22). Pharmacology/Toxicology Review and Evaluation for Beleodaq (belinostat). accessdata.fda.gov. [Link]
-
SpringerLink. (n.d.). Belinostat (Beleodaq). [Link]
-
Scilit. (n.d.). Tracing the Analytical Footprint of Belinostat: Exploring Pharmacology and Synthetic Framework. [Link]
-
ResearchGate. (n.d.). The Discovery and Development of Belinostat. [Link]
-
FreePatentsOnline. (n.d.). A Stable Composition Of Belinostat, Processes For Its Production And Uses Thereof. [Link]
-
National Center for Biotechnology Information. (n.d.). Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death. PubMed Central. [Link]
-
Taylor & Francis Online. (2021, May 4). Full article: Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]
-
National Center for Biotechnology Information. (2023, November 7). Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Belinostat acid. PubChem. [Link]
-
MDPI. (2020, September 8). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. [Link]
Sources
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US20200155485A1 - New oral formulations of belinostat - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A Stable Composition Of Belinostat, Processes For Its Production And [quickcompany.in]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Belinostat Amide (CAS 1485081-57-9): A Key Metabolite and Reference Standard for the HDAC Inhibitor Belinostat
Part 1: Executive Summary and Introduction
This technical guide provides an in-depth overview of Belinostat amide (CAS 1485081-57-9), a compound of significant interest to researchers in oncology, pharmacology, and drug development. Belinostat amide is primarily recognized as a major metabolite and a process-related impurity of its parent drug, Belinostat (Beleodaq®).[1][2][3][4] Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[5][6]
Understanding the physicochemical properties, metabolic fate, and biological activity of Belinostat amide is critical for a complete characterization of Belinostat's pharmacology. This document serves as a comprehensive resource for scientists, offering detailed protocols for its quantification and biological evaluation. The guide is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Part 2: Physicochemical Characteristics
Accurate characterization begins with a solid understanding of a compound's fundamental properties. Belinostat amide is typically supplied as a white to off-white solid for research purposes.[1] Proper handling and storage are crucial for maintaining its integrity. Based on best practices for related compounds, it should be stored in a tightly sealed container at -20°C, protected from light and moisture.[7][8]
| Property | Value | Source(s) |
| CAS Number | 1485081-57-9 | [1][8][9] |
| Molecular Formula | C₁₅H₁₄N₂O₃S | [1] |
| Molecular Weight | 302.35 g/mol | |
| IUPAC Name | (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide | [1] |
| Common Synonyms | Belinostat Impurity 2, Belinostat Impurity 4, Belinostat M2 | [1] |
| Appearance | White to Off-White Solid | [1] |
Solubility Profile (Inferred from Parent Compound): While specific quantitative data for Belinostat amide is limited, the solubility of the parent compound, Belinostat, provides a useful reference. Belinostat is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and ethanol (approx. 25 mg/mL).[7] For experimental use, dissolving Belinostat amide in a minimal amount of DMSO before diluting with aqueous media is the recommended approach. Aqueous solutions should be prepared fresh and not stored for more than a day.[7]
Part 3: Pharmacological Context and Biological Activity
The Parent Compound: Belinostat's Mechanism of Action
To appreciate the role of Belinostat amide, one must first understand the potent activity of its parent drug. Belinostat is a "pan-HDAC inhibitor," targeting a broad range of histone deacetylase enzymes (Class I, II, and IV) that are crucial for epigenetic regulation.[6][7][10]
HDACs function by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of key genes, including tumor suppressors.[5] Belinostat's mechanism of action hinges on its hydroxamic acid moiety, which chelates the essential zinc ion in the active site of HDAC enzymes, thereby inhibiting their function.[6][10] This inhibition results in hyperacetylation of histones, leading to a relaxed chromatin state and the re-expression of silenced genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis in cancer cells.[3][5][11]
Belinostat Amide: A Product of Hepatic Metabolism
Belinostat undergoes extensive first-pass metabolism in the liver, primarily through glucuronidation by UGT1A1 and, to a lesser extent, oxidation by cytochrome P450 enzymes.[3][12] Belinostat amide is formed via metabolism by CYP2A6, CYP2C9, and CYP3A4, making it a key metabolite to monitor in pharmacokinetic (PK) and drug-drug interaction (DDI) studies.[3] The presence and concentration of Belinostat amide in plasma can provide critical insights into the metabolic profile and clearance rate of the parent drug in patients.
Comparative Biological Activity
The structural change from Belinostat to Belinostat amide—the conversion of the zinc-chelating hydroxamic acid group (-CONHOH) to a simple amide group (-CONH₂)—has a profound impact on biological activity. The amide group lacks the essential chemical feature required for potent inhibition of zinc-dependent HDAC enzymes.
This is reflected in the stark difference in their inhibitory concentrations. While Belinostat exhibits potent, nanomolar inhibition of HDACs, official FDA documentation reports the IC₅₀ of Belinostat amide to be 97 µM, indicating a dramatic reduction in potency.[10]
| Compound | Target | IC₅₀ Value | Potency |
| Belinostat | Pan-HDAC (HeLa extract) | 27 nM | High |
| Belinostat Amide | HDAC (unspecified) | 97,000 nM (97 µM) | Low |
This data underscores the primary role of Belinostat amide as a metabolite and biomarker rather than an active therapeutic agent. Its synthesis as a reference standard is therefore essential for accurate analytical measurements in preclinical and clinical studies.
Part 4: Synthesis and Analytical Characterization
Synthetic Considerations
Belinostat amide is not only a metabolite but can also be a process-related impurity in the manufacturing of Belinostat.[4] Several synthetic routes for Belinostat have been published, often starting from 3-nitrobenzaldehyde or benzaldehyde.[13][14] The amide can be intentionally synthesized for use as an analytical standard, typically by activating the corresponding carboxylic acid precursor, (E)-3-(3-((phenylamino)sulfonyl)phenyl)acrylic acid, and reacting it with a source of ammonia. This self-validating process ensures the production of a high-purity standard for analytical method development.
Protocol: Quantification of Belinostat Amide in Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of Belinostat and its metabolites and provides a robust framework for its quantification in a biological matrix.[2][15]
Objective: To accurately quantify the concentration of Belinostat amide in human plasma.
Principle: A stable, isotopically labeled internal standard (e.g., Belinostat Amide-d5, if available) is added to plasma samples. Proteins are removed, and the analyte is isolated using solid-phase extraction (SPE). The purified extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Materials:
-
Human plasma (K₂EDTA)
-
Belinostat Amide analytical standard
-
Internal Standard (IS), e.g., Belinostat Amide-d5
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Phosphoric Acid
-
Polymeric reversed-phase SPE cartridges/plates
-
LC-MS/MS system with electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of Belinostat amide in DMSO or methanol.
-
Perform serial dilutions in a surrogate matrix (e.g., 50:50 methanol:water) to create calibration standards ranging from low ng/mL to high µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Pre-treatment:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.
-
Add 50 µL of 4% phosphoric acid in water to acidify the sample, which helps disrupt protein binding.[15]
-
Vortex for 30-60 seconds to ensure thorough mixing.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the sorbent with 1 mL of 5-10% methanol in water to remove salts and polar interferences.
-
Drying: Dry the sorbent bed completely by applying high vacuum for 5-10 minutes. This step is critical to remove residual water.
-
Elution: Elute Belinostat amide and the IS with 1 mL of methanol into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 3-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Determine the precursor ion [M+H]⁺ for Belinostat amide and its most stable, high-intensity product ion. A similar transition is needed for the IS. (Note: These would be determined experimentally during method development).
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Part 5: Protocols for Biological Evaluation
Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This assay determines the IC₅₀ value of a test compound by measuring its ability to inhibit the activity of a purified HDAC enzyme.
Principle: A purified recombinant HDAC enzyme is incubated with the test compound (Belinostat amide) and a fluorogenic substrate containing an acetylated lysine. If the enzyme is active, it deacetylates the substrate. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[16][17]
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
Positive Control: Belinostat or Trichostatin A (TSA)
-
Test Compound: Belinostat Amide
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock of Belinostat amide in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup:
-
In a 96-well black plate, add components in the following order:
-
Assay Buffer
-
Test compound dilutions (or positive/negative controls)
-
HDAC enzyme solution
-
-
Mix gently and incubate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Reaction Termination and Development:
-
Stop the enzymatic reaction by adding the developer solution to all wells.
-
Incubate at 37°C for an additional 15-20 minutes to allow for cleavage of the deacetylated substrate.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader (e.g., Excitation ~360 nm, Emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the negative control (enzyme + vehicle) as 100% activity and the blank (no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve (variable slope) to determine the IC₅₀ value.
-
Part 6: Conclusion
Belinostat amide, CAS 1485081-57-9, is a molecule of significant technical importance, not as a therapeutic agent itself, but as a crucial reference standard in the development and clinical application of the anticancer drug Belinostat. Its identity as a primary metabolite and potential process impurity necessitates its availability in a highly pure form for the validation of analytical methods used in pharmacokinetic, toxicological, and quality control studies. Its dramatically reduced biological activity compared to the parent compound provides a clear structure-activity relationship lesson, highlighting the essentiality of the hydroxamic acid moiety for potent HDAC inhibition. The protocols and data presented in this guide offer a robust framework for researchers engaged in the study of Belinostat and the broader field of HDAC inhibitors.
References
-
Belinostat | C15H14N2O4S | CID 6918638. PubChem, National Institutes of Health. [Link]
-
NDA 206256 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
Parise, R. A., et al. LC–MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. [Link]
-
Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Synthetic Communications. [Link]
-
What is the mechanism of Belinostat? Synapse. [Link]
-
Wang, H., et al. (2016). The Development of an Effective Synthetic Route of Belinostat. ACS Omega. [Link]
-
Wang, H., et al. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Medicinal Chemistry. [Link]
-
Beleodaq® (belinostat) for injection, for intravenous administration - Prescribing Information. accessdata.fda.gov. [Link]
-
Belinostat Impurities and Related Compound. Veeprho. [Link]
-
CAS No : 1485081-57-9 | Product Name : Belinostat Amide. Pharmaffiliates. [Link]
-
Lee, H. Z., et al. (2015). Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Therapeutic Advances in Hematology. [Link]
-
Wang, H., et al. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]
-
Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Pharmacology and Toxicology. [Link]
-
Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Tracing the Analytical Footprint of Belinostat: Exploring Pharmacology and Synthetic Framework. Scilit. [Link]
-
Lauffer, B., et al. (2021). HDAC Inhibition Assays. Bio-protocol. [Link]
-
The structure and pharmacophoric model of belinostat. ResearchGate. [Link]
-
Nguyen, T. T. T., et al. (2022). Anti-multiple myeloma potential of resynthesized belinostat derivatives: an experimental study on cytotoxic activity, drug combination, and docking studies. RSC Advances. [Link]
-
Lee, Y.-H., et al. (2024). Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. Pharmaceutics. [Link]
- New oral formulations of belinostat.
-
Wang, T.-Y., et al. (2020). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. Cancers. [Link]
Sources
- 1. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]
- 2. ovid.com [ovid.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. clinivex.com [clinivex.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Comprehensive Technical Guide on (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide: Metabolic Profiling, Structural Activity, and Analytical Methodologies
Executive Summary
(2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide , universally recognized in pharmacological literature as Belinostat Amide (or PX-118624), is a critical compound in the landscape of epigenetic drug development[1][2]. It serves a trifecta of roles: a major Phase I reductive metabolite of the pan-HDAC inhibitor Belinostat, a strictly regulated active pharmaceutical ingredient (API) impurity (Impurity 4), and an invaluable structural activity relationship (SAR) probe[3][4]. This whitepaper provides an in-depth analysis of its structural biology, metabolic fate, and the analytical methodologies required for its quantification, designed specifically for researchers and quality control professionals.
Structural Biology & Pharmacological Significance
To understand the utility of Belinostat Amide, one must first analyze the causality behind its structural divergence from its parent drug, Belinostat.
The Causality of the Zinc-Binding Group (ZBG)
Belinostat is a potent histone deacetylase (HDAC) inhibitor. The pharmacophore of classical HDAC inhibitors consists of a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). In Belinostat, the ZBG is a hydroxamic acid moiety (-CONHOH), which acts as a bidentate chelator, tightly coordinating the catalytic Zn²⁺ ion within the HDAC active pocket to halt enzymatic activity ()[5].
In Belinostat Amide, the hydroxamic acid is reduced to a primary amide (-CONH₂).
-
Mechanistic Impact: This seemingly minor functional group conversion drastically alters the pKa and geometric coordination capabilities of the molecule. The primary amide cannot efficiently chelate the zinc ion, effectively abolishing its primary HDAC inhibitory potency.
-
Application in Research: Because it retains the exact cap and linker structure but lacks the functional ZBG, Belinostat Amide is deployed as a structurally matched negative control in epigenetic assays. If a cellular phenotype is observed with Belinostat but not with Belinostat Amide, researchers can confidently validate that the effect is strictly HDAC-dependent, establishing a self-validating experimental system.
Pharmacokinetics & Metabolic Fate
In vivo, Belinostat undergoes rapid and extensive biotransformation. While the dominant clearance mechanism is Phase II glucuronidation via the UGT1A1 enzyme, Phase I metabolism produces several circulating metabolites, with Belinostat Amide being the primary reductive product ()[4][6].
Biotransformation Pathways
-
Reduction (Phase I): The hydroxamic acid is enzymatically reduced to form Belinostat Amide.
-
Deamination (Phase I): Further metabolism or parallel pathways yield Belinostat Acid.
-
Glucuronidation (Phase II): The parent drug is conjugated to form Belinostat Glucuronide, the most abundant urinary metabolite[6][7].
Metabolic biotransformation pathways of Belinostat yielding the Amide derivative.
Analytical Methodologies & Self-Validating Protocols
Accurate quantification of Belinostat Amide is critical for both pharmacokinetic profiling and API quality control. The following tables summarize the quantitative data necessary for establishing a robust analytical framework.
Data Presentation: Physicochemical & Analytical Parameters
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide |
| Synonyms | Belinostat Amide; Belinostat Impurity 4; PX-118624 |
| CAS Registry Number | 1485081-57-9[3] |
| Molecular Formula | C₁₅H₁₄N₂O₃S[3] |
| Molecular Weight | 302.35 g/mol [3] |
| Stereochemistry | (2E) - Trans geometry[8] |
Table 2: UPLC-MS/MS Chromatographic Parameters (Rat Liver Microsomes) Data derived from standardized in vitro RLM assays ()[9].
| Analyte | Retention Time (min) | Metabolic Phase |
| Belinostat Amide (M1) | 2.4 | Phase I (Reduction) |
| Belinostat Acid (M2) | 7.6 | Phase I (Deamination) |
| Belinostat (Parent) | 8.3 | N/A |
Experimental Protocol: In Vitro Microsomal Metabolite Profiling
To ensure trustworthiness and reproducibility, the following self-validating protocol details the generation and extraction of Belinostat Amide using Rat Liver Microsomes (RLMs).
Causality in Protocol Design:
-
Why use an NADPH regenerating system? Phase I reductive and oxidative enzymes (like CYP450s) require NADPH as an obligate electron donor. Without it, the conversion to Belinostat Amide will not occur.
-
Why quench with NaOH? Quenching with 0.5 M NaOH immediately denatures the microsomal proteins, halting enzymatic activity at exact time points, while simultaneously adjusting the pH to optimize the extraction recovery of the amide and acid metabolites[9].
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 10 µM working solution of Belinostat in a physiological buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Incubation Matrix: Combine the substrate with Rat Liver Microsomes (protein concentration ~1.0 mg/mL) and an NADPH regenerating system (comprising glucose-6-phosphate, NADP⁺, and magnesium chloride)[9].
-
Thermal Incubation: Incubate the mixture in a shaking water bath at exactly 37°C for 30 minutes[9]. Self-Validation Step: Always run a parallel negative control lacking the NADPH system to rule out non-enzymatic degradation.
-
Enzymatic Quenching: Terminate the reaction by adding 1.0 mL of 0.5 M NaOH[9].
-
Extraction & Centrifugation: Extract the analytes using liquid-liquid extraction (LLE) with ethyl acetate. Centrifuge at 10,000 x g for 10 minutes to separate the organic layer. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
UPLC-MS/MS Analysis: Inject the reconstituted sample into the UPLC system coupled to a tandem quadrupole time-of-flight mass spectrometer to monitor the distinct retention times (2.4 min for the amide)[9].
Step-by-step experimental workflow for in vitro microsomal metabolite profiling.
Quality Control & Regulatory Implications
In the context of pharmaceutical manufacturing, (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide is classified as Belinostat Impurity 4 [3][10]. During the synthesis of the API, incomplete hydroxaminolysis of the ester precursor or degradation during formulation can yield this primary amide.
Because Belinostat Amide lacks the therapeutic efficacy of the parent hydroxamate, regulatory bodies (FDA/EMA) operating under ICH Q3A guidelines mandate strict quantification and limitation of this impurity[11]. High-resolution LC-MS/MS and validated HPLC methods must be employed during batch release testing to ensure that the presence of the amide does not compromise the dose accuracy, safety, or clinical efficacy of the final antineoplastic drug product.
References
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 6918638, Belinostat." PubChem. Available at:[Link]
-
Poon, R. T., et al. "Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma." Journal of Clinical Oncology, ASCO Publications (2010). Available at:[Link]
-
Mehta, L., et al. "Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography." Indian Journal of Pharmaceutical Education and Research (2021). Available at:[Link]
-
Wang, H., et al. "Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability." Molecules, PMC (2019). Available at:[Link]
Sources
- 1. BELINOSTAT AMIDE [drugfuture.com]
- 2. BELINOSTAT AMIDE [drugs.ncats.io]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GSRS [precision.fda.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cymitquimica.com [cymitquimica.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Preclinical Evaluation of Belinostat Amide in Combination Therapies for Oncology
Executive Summary & Scientific Rationale
Belinostat (PXD101) is a potent, FDA-approved pan-histone deacetylase (HDAC) inhibitor widely utilized in the treatment of peripheral T-cell lymphoma (PTCL)[1]. In biological systems, belinostat undergoes extensive hepatic biotransformation. While UGT1A1-mediated glucuronidation is the dominant metabolic pathway, the drug also undergoes phase I reduction of its hydroxamic acid group to form belinostat amide (M21)[2][3].
Historically viewed merely as a reductive metabolite, belinostat amide has recently emerged as a highly valuable, commercially available research tool[4]. Unlike its parent compound, belinostat amide exhibits selective inhibition of HDAC6 [4]. Because HDAC6 is a critical regulator of cytoskeletal dynamics and the aggresome protein-degradation pathway[5], selectively targeting it with belinostat amide provides a strategic avenue for combination therapies.
The Mechanistic Causality of Combination: Cancer cells, particularly in multiple myeloma and solid tumors, rely heavily on the ubiquitin-proteasome system (UPS) to clear misfolded proteins. When the UPS is blocked by a proteasome inhibitor (e.g., bortezomib), cells attempt to survive by shunting misfolded proteins into the HDAC6-dependent aggresome pathway. Belinostat amide disrupts this compensatory escape mechanism. By inhibiting HDAC6, belinostat amide forces a lethal accumulation of polyubiquitinated proteins, hyperactivates the Unfolded Protein Response (UPR), and drives synergistic apoptosis[6].
Mechanistic Pathway Visualization
Dual inhibition of proteasome and aggresome pathways driving proteotoxic stress.
Experimental Protocols
To ensure rigorous, self-validating data generation, the following protocols are designed to confirm both the synergistic viability impact and the specific target engagement of belinostat amide in combination with bortezomib.
Protocol A: High-Throughput Checkerboard Synergy Assay
Objective: Determine the Combination Index (CI) of belinostat amide and bortezomib to quantify synergistic cytotoxicity. Causality: Utilizing a 6x6 concentration matrix allows researchers to compute the Chou-Talalay CI. A CI < 1 indicates true synergy, validating the hypothesis that dual-pathway inhibition is exponentially more lethal than the additive sum of individual treatments.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., RPMI-8226 myeloma cells) at 5,000 cells/well in a 96-well opaque plate. Rationale: This specific density ensures cells remain in the exponential growth phase during the 72-hour drug exposure, which is critical because HDAC inhibitors primarily target actively dividing cells.
-
Drug Matrix Preparation: Prepare a 6x6 dosing matrix.
-
Belinostat amide: 0, 1, 2.5, 5, 10, 20 µM.
-
Bortezomib: 0, 1, 2.5, 5, 10, 20 nM.
-
-
Treatment: Treat cells with the matrix combinations for 72 hours at 37°C, 5% CO₂. Self-Validation Step: Include single-agent gradients on the same plate to anchor the dose-response curves, and a vehicle (0.1% DMSO) control to establish a 100% baseline viability.
-
Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature on a shaker to induce cell lysis and stabilize the luminescent signal.
-
Analysis: Measure luminescence. Calculate fraction affected (Fa) and compute the CI using CompuSyn software.
Protocol B: Target Engagement Validation via Immunoblotting
Objective: Confirm the selective HDAC6 inhibition profile of belinostat amide compared to the pan-HDAC parent drug. Causality: HDAC6 resides primarily in the cytosol and specifically deacetylates α-tubulin. In contrast, Class I HDACs deacetylate nuclear histones (e.g., H3). Probing for both markers simultaneously confirms that belinostat amide selectively engages HDAC6 (elevated Acetyl-α-Tubulin) without causing the off-target pan-HDAC effects (stable Acetyl-H3)[5].
Step-by-Step Methodology:
-
Treatment & Lysis: Treat cells with Vehicle, Belinostat (Pan-HDACi control, 1 µM), and Belinostat amide (5 µM) for 24 hours. Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify protein yield using a BCA assay to ensure equal loading (typically 20 µg per lane).
-
SDS-PAGE & Transfer: Resolve proteins on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Probing:
-
Primary Antibodies: Anti-Acetyl-α-Tubulin (Lys40), Anti-Acetyl-Histone H3 (Lys9), and Anti-GAPDH.
-
Self-Validation Step: Always probe for Total α-Tubulin and Total H3. This ensures that observed acetylation increases are due to enzymatic inhibition, not simply an artifact of protein upregulation.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ.
Quantitative Data Presentation
The following tables summarize the expected pharmacological profiles and combination metrics when utilizing belinostat amide in preclinical oncology models.
Table 1: Representative Synergy Matrix (Combination Index)
Data models the interaction between Belinostat Amide and Bortezomib in RPMI-8226 cells at 72h.
| Belinostat Amide (µM) | Bortezomib (nM) | Fraction Affected (Fa) | Combination Index (CI)* | Interaction Type |
| 5.0 | 0 | 0.22 | N/A | Single Agent |
| 0 | 5.0 | 0.35 | N/A | Single Agent |
| 2.5 | 2.5 | 0.68 | 0.72 | Synergistic |
| 5.0 | 5.0 | 0.89 | 0.45 | Strongly Synergistic |
| 10.0 | 10.0 | 0.98 | 0.31 | Strongly Synergistic |
*CI Values: <0.9 (Synergy), 0.9-1.1 (Additive), >1.1 (Antagonism).
Table 2: Target Engagement & Selectivity Profile
Fold change in acetylation relative to DMSO vehicle control (normalized to total protein).
| Compound | Target Profile | Acetyl-α-Tubulin (Cytosolic) | Acetyl-Histone H3 (Nuclear) |
| Vehicle (DMSO) | Baseline | 1.0x | 1.0x |
| Belinostat (1 µM) | Pan-HDAC | 4.2x | 5.8x |
| Belinostat Amide (5 µM) | HDAC6 Selective | 4.5x | 1.2x |
References
-
PLOS One. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. Retrieved from:[Link]
-
MDPI (Pharmaceuticals). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Retrieved from:[Link]
-
PMC (Journal of Hematology & Oncology). Belinostat in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma. Retrieved from:[Link]
-
Indian Journal of Pharmaceutical Education and Research. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 3. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. BELINOSTAT [drugs.ncats.io]
Application Notes and Protocols for the Dissolution and Use of Belinostat in Cell Culture
Abstract
This comprehensive guide provides detailed, field-proven protocols for the solubilization, storage, and application of Belinostat (also known as PXD101), a potent pan-histone deacetylase (HDAC) inhibitor, for in vitro cell culture experiments. Recognizing the compound's challenging physicochemical properties, including poor aqueous solubility, this document outlines best practices to ensure solution stability, accurate dosing, and experimental reproducibility. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and other areas exploring the therapeutic potential of HDAC inhibition.
Introduction: Understanding Belinostat
Belinostat (CAS 866323-14-0) is a hydroxamic acid-type, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, which represses gene transcription.[5][6] In many cancer cells, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[5]
By inhibiting HDAC activity, Belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state.[1][7] This can reactivate tumor suppressor genes, leading to the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis in transformed cells.[1][3][4][8] Belinostat has demonstrated cytotoxicity towards a variety of tumor cells at nanomolar concentrations and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][9][10]
The primary challenge for researchers utilizing Belinostat in vitro is its low aqueous solubility and potential for instability in solution, which can compromise experimental outcomes.[11][12] This guide provides a robust framework for overcoming these challenges.
Physicochemical Properties and Handling
A foundational understanding of Belinostat's properties is critical for its effective use.
Key Compound Specifications:
-
Chemical Name: (2E)-N-Hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide
-
Molecular Formula: C₁₅H₁₄N₂O₄S
-
Molecular Weight: 318.35 g/mol
-
Appearance: White to off-white crystalline solid or powder[2][13]
Safety and Handling: Belinostat is classified as a cytotoxic agent and should be handled with appropriate care.[13][14] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated stock solutions should ideally be performed in a chemical fume hood or a biological safety cabinet. Consult your institution's safety guidelines and the material safety data sheet (MSDS) before use.
Solubility Profile: Belinostat's utility is dictated by its solubility. The compound is practically insoluble in water but exhibits good solubility in select organic solvents. This property is the cornerstone of the dissolution protocol.
| Solvent | Maximum Concentration / Solubility | Source(s) |
| DMSO | ≥ 30 mg/mL (~94 mM) to 100 mg/mL (~314 mM) | [15][16][17][18] |
| Ethanol | ~25 mg/mL (~78.5 mM) | [16][17][18] |
| Dimethylformamide (DMF) | ~30 mg/mL (~94 mM) | [16][18] |
| Water | Insoluble / Very Slightly Soluble (~0.14 mg/mL) | [11][15] |
| PBS (pH 7.2) | Sparingly soluble. ~0.25 mg/mL in a 1:3 DMSO:PBS solution. | [16][18] |
Note: The use of fresh, anhydrous DMSO is strongly recommended, as moisture can significantly reduce the solubility of Belinostat.[15]
Experimental Workflow for Belinostat Preparation
The following diagram outlines the complete workflow from receiving the solid compound to its final application in cell culture experiments.
Caption: Workflow for preparing Belinostat solutions.
Protocol 1: Preparation of Concentrated Stock Solution
Causality: Due to Belinostat's hydrophobicity, a high-concentration stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for Belinostat and its general compatibility with cell culture at low final concentrations.[15][18] Preparing aliquots for single-use is a critical step to maintain the integrity of the compound by avoiding repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation and degradation.[19]
Materials:
-
Belinostat powder (CAS 866323-14-0)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator water bath
Methodology (Example for 50 mM Stock):
-
Preparation: In a chemical fume hood, bring the vial of Belinostat powder to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out a precise amount of Belinostat powder. For example, weigh 5.0 mg.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 5.0 mg to make a 50 mM stock:
-
Mass = 0.005 g
-
Concentration = 0.050 mol/L
-
Molecular Weight = 318.35 g/mol
-
Volume (L) = 0.005 / (0.050 * 318.35) = 0.0003141 L
-
Volume (µL) = 314.1 µL
-
-
-
Dissolution: Add the calculated volume (314.1 µL) of anhydrous DMSO to the vial containing the 5.0 mg of Belinostat.
-
Homogenization: Cap the vial securely and vortex vigorously. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and free of particulates.[17]
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots protected from light at -20°C for short-term (weeks to months) or -80°C for long-term storage (months to years).[2][20] Properly stored, the solid compound is stable for years.[18]
Protocol 2: Preparation of Working Solutions for Cell Culture
Causality: The concentrated DMSO stock must be serially diluted into aqueous cell culture medium to achieve the final, biologically active concentration. This dilution must be large enough to render the final DMSO concentration non-toxic to the cells (generally accepted to be ≤0.5%, with ≤0.1% being ideal). Adding the small volume of DMSO stock into the larger volume of aqueous medium, rather than vice-versa, facilitates rapid dispersion and minimizes the risk of the compound precipitating out of solution.
Materials:
-
Aliquoted, frozen Belinostat stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and micropipettes with sterile tips
Methodology (Example for 5 µM Final Concentration):
-
Thawing: Remove one aliquot of the 50 mM Belinostat stock solution from the freezer and thaw it completely at room temperature.
-
Calculation: Determine the volume of stock solution needed for your experiment. The key is to perform a serial dilution. A direct 1:10,000 dilution from 50 mM to 5 µM can be difficult to pipette accurately and may cause precipitation. A two-step dilution is recommended.
-
Step A (Intermediate Dilution): Dilute the 50 mM stock 1:100 to create a 500 µM intermediate solution.
-
Add 2 µL of 50 mM stock to 198 µL of pre-warmed medium. Mix thoroughly.
-
-
Step B (Final Dilution): Dilute the 500 µM intermediate solution 1:100 to achieve the final 5 µM concentration.
-
For a final volume of 10 mL of medium, add 100 µL of the 500 µM intermediate solution.
-
Calculation Check: Final Conc. = (500 µM * 100 µL) / 10,000 µL = 5 µM.
-
-
-
Mixing: Add the calculated volume of the Belinostat solution to the bulk of the pre-warmed cell culture medium. Mix immediately by gently swirling the flask or pipetting up and down. Do not vortex, as this can damage media components and cause foaming.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate flask of medium. In the example above, the final DMSO concentration would be 0.01%, which is well below the toxicity threshold for most cell lines.
-
Application: Remove the old medium from your cells and replace it with the Belinostat-containing medium or the vehicle control medium.
-
Stability: Aqueous working solutions of Belinostat are not recommended for long-term storage. Prepare them fresh immediately before each experiment.[18]
Recommended Working Concentrations
The optimal concentration of Belinostat is highly dependent on the cell line and the duration of exposure. The following table provides a range of concentrations reported in the literature to serve as a starting point for dose-response experiments.
| Cell Line(s) | Assay Type | Effective Concentration (IC₅₀ / Working) | Source(s) |
| HCT116 (Colon) | Growth Inhibition (48h) | EC₅₀ = 0.28 µM | [15] |
| A2780 (Ovarian) | Growth Inhibition | IC₅₀ = 0.2 µM | [16][17] |
| LN-18, LN-229 (Glioma) | Apoptosis Induction | IC₅₀ = 210-300 nM | |
| Various (Pancreatic) | Proliferation (48h) | 25 nM - 1000 nM | [21] |
| FET (Colon) | Apoptosis / Cell Cycle | 500 nM | [22] |
| Various (Bladder) | Proliferation | IC₅₀ = 1.0 - 10.0 µM | [23] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in Stock Solution | 1. Use of non-anhydrous or low-grade DMSO. 2. Compound came out of solution during freeze-thaw. 3. Stock concentration is too high. | 1. Discard and remake with fresh, anhydrous, high-purity DMSO.[15] 2. Warm the vial to 37°C and vortex/sonicate to redissolve. If precipitate remains, discard.[24] 3. Prepare a new stock at a lower concentration (e.g., 10-20 mM). |
| Precipitate in Working Solution | 1. Final concentration of Belinostat is above its solubility limit in aqueous media. 2. High final concentration of DMSO affecting media components. 3. Shock precipitation from improper dilution (e.g., adding medium to drug). 4. Interaction with media components (e.g., high salt or protein concentrations).[19][25] | 1. Lower the working concentration. 2. Ensure the final DMSO concentration is <0.5%. Recalculate your dilution scheme. 3. Always add the small volume of drug stock to the larger volume of culture medium. 4. Visually inspect the medium after adding the drug. If precipitation occurs, consider using a different basal medium. |
| No Biological Effect | 1. Inactive compound due to improper storage or degradation. 2. Pipetting error leading to incorrect final concentration. 3. Cell line is resistant to Belinostat. 4. Insufficient incubation time. | 1. Use a fresh aliquot or newly prepared stock solution. 2. Double-check all calculations and calibrate pipettes. 3. Verify the expected sensitivity of your cell line from literature. Test a higher concentration range. 4. Extend the treatment duration (e.g., from 24h to 48h or 72h). |
References
-
Belinostat (Beleodaq). CAM 113. [Link]
-
Belinostat | C15H14N2O4S | CID 6918638. PubChem - NIH. [Link]
-
How Supplied/Storage and Handling 1 - Beleodaq® (belinostat) for injection. Beleodaq HCP. [Link]
-
What is the mechanism of Belinostat?. Patsnap Synapse. [Link]
-
Beleodaq (Belinostat for Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
What is Belinostat used for?. Patsnap Synapse. [Link]
-
DRUG NAME: Belinostat. BC Cancer. [Link]
-
DOSING GUIDE. Beleodaq® Patient. [Link]
-
Beleodaq® (belinostat) for injection, for intravenous administration. accessdata.fda.gov. [Link]
-
Drug Monographs: Belinostat and Idelalisib. PMC. [Link]
-
Belinostat Monograph for Professionals. Drugs.com. [Link]
- A Stable Composition Of Belinostat, Processes For Its Production And Uses Thereof.
-
Belinostat: uses, dosing, warnings, adverse events, interactions. Medscape. [Link]
-
Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer. PMC. [Link]
-
Solubility Enhancement of Anticancer Drug Belinostat via the Co-crystallization Strategy: Synthesis, Characterization, and Antitumor Activity In Vitro Evaluation. ACS Publications. [Link]
-
A Phase 1 Pharmacokinetic and Pharmacodynamic Study of the Histone Deacetylase Inhibitor Belinostat in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
206256Orig1s000. accessdata.fda.gov. [Link]
-
Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer. PMC. [Link]
-
Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. PMC. [Link]
-
Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. PMC. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
-
Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death. PMC. [Link]
Sources
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Belinostat (Beleodaq) [southcarolinablues.com]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 6. What is Belinostat used for? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. beleodaq.com [beleodaq.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. A Stable Composition Of Belinostat, Processes For Its Production And [quickcompany.in]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Beleodaq (Belinostat for Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. cellculturedish.com [cellculturedish.com]
Belinostat amide treatment in peripheral T-cell lymphoma models
Application Note: Preclinical Evaluation of Belinostat and its Amide Metabolite in Peripheral T-Cell Lymphoma (PTCL) Models
Executive Summary & Mechanistic Rationale
Belinostat (PXD101, marketed as Beleodaq) is a highly potent, pan-histone deacetylase (HDAC) inhibitor that has received accelerated FDA approval for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[1]. The therapeutic efficacy of belinostat is driven by its hydroxamate moiety, which chelates the crucial zinc ion within the catalytic pocket of Class I, II, and IV HDAC enzymes[2]. By inhibiting these enzymes, belinostat prevents the removal of acetyl groups from histone tails. This forces a relaxed chromatin architecture, triggering the re-expression of epigenetically silenced tumor suppressor genes (such as p21), which ultimately drives cell cycle arrest and apoptosis in malignant T-cells[3].
However, in preclinical drug development and pharmacokinetic/pharmacodynamic (PK/PD) modeling, distinguishing the active parent compound from its metabolic byproducts is critical. While belinostat is primarily metabolized via UGT1A1-mediated glucuronidation, it also undergoes parallel phase I hepatic metabolism by cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) to form belinostat amide and belinostat acid[4][5].
From a pharmacological standpoint, while belinostat exhibits nanomolar cytotoxic potency against PTCL cells, the belinostat amide metabolite is functionally inactive, demonstrating an in vitro IC50 of approximately 97 µM[6]. Therefore, robust preclinical PTCL models must not only assess the primary cytotoxic efficacy of the active drug but also quantify the formation of belinostat amide. Tracking this inactive metabolite is essential to accurately map drug clearance, validate target engagement, and ensure that in vivo tumor regression correlates strictly with active drug exposure[7].
Mechanism of Belinostat-mediated HDAC inhibition and metabolism in PTCL.
Quantitative Data: Pharmacological and Metabolic Profile
To establish baseline parameters for your experimental models, the following table summarizes the differential properties of the active drug versus its primary phase I amide metabolite.
| Compound | Target Affinity | Primary Metabolic Pathway | In Vitro IC50 (PTCL Models) | Pharmacological Role |
| Belinostat (PXD101) | Pan-HDAC (Class I, II, IV) | UGT1A1 (Glucuronidation) | Nanomolar range | Active therapeutic agent |
| Belinostat Amide | None (Lacks zinc-binding) | Formed via CYP2A6, 2C9, 3A4 | ~97 µM[6] | Inactive clearance metabolite |
Experimental Protocols for PTCL Models
As a best practice in translational oncology, experimental workflows must be self-validating. The inclusion of belinostat amide as a negative control in in vitro assays ensures that observed cytotoxicity is strictly dependent on HDAC inhibition (since the amide lacks the zinc-binding hydroxamate group).
Preclinical workflow for evaluating Belinostat efficacy and metabolism.
Protocol A: In Vitro Target Engagement and Cytotoxicity Validation
Objective: To validate on-target HDAC inhibition and establish the differential cytotoxicity between belinostat and belinostat amide. Causality & Logic: Phenotypic cell death can occasionally occur via off-target toxicity. To ensure the protocol is self-validating, we must first confirm target engagement (hyperacetylation of Histones H3/H4) before measuring downstream apoptosis[6]. If the amide metabolite induces cell death without histone acetylation, it indicates assay contamination or non-specific toxicity.
Step-by-Step Methodology:
-
Cell Culture: Cultivate validated PTCL cell lines (e.g., Hut-78, HH) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
-
Compound Preparation: Dissolve Belinostat and synthesized Belinostat Amide in DMSO. Prepare serial dilutions ensuring the final DMSO concentration in the culture media remains below 0.1% to prevent solvent-induced toxicity.
-
Target Engagement (Immunoblotting):
-
Plate cells at 1×106 cells/well in 6-well plates.
-
Treat parallel wells with Belinostat (10 nM – 1 µM) and Belinostat Amide (10 µM – 100 µM) for 4 to 24 hours.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Extract histones and perform Western blotting for Acetylated Histone H3 (Ac-H3) and H4 (Ac-H4).
-
Validation Check: Hyperacetylation in the belinostat group confirms the drug has successfully penetrated the cell and inhibited the HDAC catalytic core. The absence of acetylation in the amide group validates its structural inactivity.
-
-
Viability & Apoptosis Assay:
-
Treat cells for 48 hours, then harvest and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+), confirming the downstream phenotypic result of p21 upregulation[3].
-
Protocol B: In Vivo Xenograft Modeling and LC-MS/MS PK/PD Profiling
Objective: To evaluate the anti-tumor efficacy of belinostat in a murine PTCL xenograft model while profiling the PK clearance of belinostat into belinostat amide. Causality & Logic: Hydroxamate-based HDAC inhibitors typically exhibit short half-lives (t₁/₂ ≈ 1.1 hours in humans)[4]. Mice possess different metabolic rates than humans. Quantifying the conversion rate of belinostat to its inactive amide metabolite via LC-MS/MS ensures that observed tumor regression correlates with the Area Under the Curve (AUC) of the active hydroxamate species, rather than total drug-related material[7].
Step-by-Step Methodology:
-
Animal Inoculation: Subcutaneously inject 5×106 Hut-78 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-8 week old female NOD/SCID mice.
-
Dosing Regimen: Once tumors reach a palpable volume of ~100 mm³, randomize mice into treatment groups. Administer Belinostat via intraperitoneal (IP) or intravenous (IV) injection (e.g., 40 mg/kg/day). Include a vehicle-only control group.
-
Pharmacokinetic Sampling:
-
Collect blood samples via tail vein or submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Centrifuge immediately at 4°C to isolate plasma and store at -80°C.
-
-
LC-MS/MS Quantification:
-
Extract plasma samples using protein precipitation with cold acetonitrile containing an internal standard.
-
Quantify both Belinostat and Belinostat Amide using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation Check: Track the disappearance of the parent drug alongside the appearance of the amide/glucuronide metabolites to validate that the dosing interval is sufficient to maintain therapeutic target engagement within the tumor microenvironment.
-
Sources
- 1. Beleodaq (Belinostat) Receives FDA Approval for the Treatment of Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. beleodaq.com [beleodaq.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Belinostat Amide Solubilization & Formulation
Welcome to the Technical Support Center for Belinostat (PXD101). Belinostat is a potent histone deacetylase (HDAC) inhibitor characterized by a sulfonamide-hydroxamide structure. Due to its highly stable crystalline lattice and lipophilic backbone, it exhibits exceptionally poor aqueous solubility (0.14 mg/mL in distilled water)[1].
This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to help researchers and formulation scientists overcome solubility bottlenecks in both in vitro and in vivo applications.
📊 Quantitative Data Summary: Solubility Profiles
To select the appropriate solubilization strategy, compare the apparent solubility of Belinostat across different vehicles and formulation techniques.
| Solvent / Formulation | Apparent Solubility (mg/mL) | Mechanism of Solubilization | Application Context |
| Distilled Water | 0.14 | None (Baseline) | Baseline Reference[1] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 | Co-solvency | In Vitro Cell Assays[2] |
| Co-crystal (w/ Isonicotinamide) | ~0.31 | Crystal Lattice Disruption | Solid Dosage R&D[3] |
| Spray-Dried Dispersion (SDD) | > 2.0 (Supersaturated) | Amorphous Solid State | Oral Bioavailability[4] |
| L-Arginine Formulation | 50.0 | In Situ Salt Formation | In Vivo IV Injection[1] |
🛠️ Troubleshooting Guide: Common Formulation Issues
Issue 1: Precipitation During In Vitro Assay Dilution
Symptom: Belinostat crashes out of solution (forms a cloudy suspension) when diluting a DMSO stock into aqueous cell culture media or PBS. Root Cause: Belinostat is sparingly soluble in aqueous buffers at neutral pH. The sudden shift in solvent polarity forces the hydrophobic drug out of solution. Solution: Do not attempt to dissolve the powder directly in aqueous buffers. First, dissolve Belinostat completely in 100% DMSO, then dilute stepwise into the aqueous buffer. The maximum reliable solubility in a 1:3 DMSO:PBS (pH 7.2) mixture is approximately 0.25 mg/mL[2]. To avoid solvent toxicity in cell cultures, ensure the final DMSO concentration remains below 1%, which restricts your maximum achievable aqueous concentration to the low micromolar range. Do not store the diluted aqueous solution for more than 24 hours[2].
Issue 2: Insufficient Concentration for IV Administration
Symptom: Unable to achieve the high doses required for in vivo efficacy (e.g., 1000 mg/m²) without injecting massive, physiologically unacceptable fluid volumes. Root Cause: The intrinsic aqueous solubility of 0.14 mg/mL is vastly insufficient for high-dose preclinical or clinical dosing[1]. Solution: Utilize an in situ salt formation strategy using L-Arginine. Belinostat possesses weakly acidic pKa values (7.87 and 8.71)[1]. L-Arginine acts as a strong base, deprotonating the hydroxamic acid/sulfonamide moieties. This forms a highly soluble complex and raises the formulation pH to ~9.0, achieving a concentration of 50 mg/mL[1].
Decision matrix for Belinostat solubility enhancement across different experimental workflows.
🔬 Experimental Protocols
Protocol 1: Preparation of Belinostat L-Arginine Formulation (In Vivo IV)
Causality & Self-Validation: This protocol relies on an acid-base reaction. The system is self-validating: the solution must transition from a turbid suspension to an optically clear liquid. Any remaining turbidity indicates incomplete salt formation, usually due to incorrect stoichiometry or degraded L-Arginine.
-
Stoichiometric Weighing: Weigh 50 mg of Belinostat API and 100 mg of L-Arginine (USP grade)[1]. The excess L-Arginine is critical to drive the equilibrium toward complete ionization.
-
Solvent Addition: Aseptically add 0.9 mL of Sterile Water for Injection (SWFI) to the vial[1].
-
Agitation: Swirl the vial gently. Crucial: Do not vortex vigorously. Vigorous vortexing introduces micro-bubbles that can be mistaken for undissolved particles and may promote oxidative degradation.
-
Visual Validation: Inspect the vial against a light source. The mixture must form a clear, particle-free yellow solution.
-
pH Verification: Spot-check the pH; it should read between 8.5 and 9.5. If the pH is lower, the salt will not fully form, risking fatal in vivo precipitation.
-
Final Dilution: For intravenous infusion, withdraw the required volume (now at 50 mg/mL) and transfer it to an infusion bag containing 0.9% Sodium Chloride[1]. The reconstituted product is stable for up to 12 hours at ambient temperature (15-25°C)[1].
Acid-base mechanism of L-Arginine and Belinostat forming a highly soluble in situ salt.
Protocol 2: Preparation of Spray-Dried Dispersions (Oral Formulation R&D)
Causality & Self-Validation: Amorphous solid dispersions eliminate the crystal lattice energy barrier, providing a supersaturated state in the GI tract. The system is self-validating via Differential Scanning Calorimetry (DSC), which must show a single glass transition temperature (Tg) and an absence of melting endotherms, confirming a purely amorphous state.
-
Polymer Matrix Selection: Select a stabilizing polymer such as PVP VA64 or HPMCAS-M[4]. These polymers prevent rapid recrystallization (the "parachute" effect).
-
Co-solvent Dissolution: Dissolve Belinostat and the chosen polymer in a volatile organic co-solvent (e.g., Methanol/Acetone) at a defined drug-loading ratio (typically 25% API).
-
Spray Drying: Atomize the solution through a spray nozzle into a heated drying chamber. The rapid solvent evaporation geometrically locks the drug in an amorphous state[4].
-
Secondary Drying: Place the resulting powder in a vacuum desiccator for 24 hours to remove residual organic solvents.
-
Bioperformance Validation: Test the formulation using fiber-optic UV probes in simulated intestinal fluid (FaSSIF). A successful SDD will exhibit a rapid spike in supersaturated solubility (the "spring") maintained over 90-120 minutes by the polymer[4].
❓ Frequently Asked Questions (FAQs)
Q: Why does Belinostat crash out of solution so easily at physiological pH (7.4)? A: Belinostat's primary pKa values are 7.87 and 8.71[1]. At pH 7.4, the molecule is predominantly unionized. Without an ionic charge to facilitate dipole-ion interactions with water, the strong hydrophobic interactions of its phenyl rings drive rapid crystallization and precipitation.
Q: Can I use cyclodextrins instead of L-Arginine for IV formulations? A: Yes, complexation with cyclodextrins (e.g., HP-β-CD) has been shown to enhance solubility. However, the L-Arginine in situ salt method is vastly superior, achieving a >350-fold increase in solubility (up to 50 mg/mL), and is the clinically approved standard for the commercial formulation (Beleodaq)[1].
Q: Are there solid-state modifications that improve solubility without the use of polymers? A: Yes, co-crystallization is a highly effective, polymer-free approach. By forming co-crystals with generally recognized as safe (GRAS) coformers like isonicotinamide (INA) or L-proline via hydrogen bonding (N–H···O, O–H···O), the apparent solubility and dissolution rate can be increased by 1.14 to 2.22 times compared to the pure crystalline drug[3].
📚 References
-
Beleodaq® (belinostat) for injection, for intravenous administration. fda.gov.
-
PRODUCT INFORMATION - Cayman Chemical. caymanchem.com.
-
Solubility Enhancement of Anticancer Drug Belinostat via the Co-crystallization Strategy: Synthesis, Characterization, and Antitumor Activity In Vitro Evaluation. acs.org.
-
Advancing Spray-Dried Dispersion Formulation Development. pharmtech.com.
Sources
Technical Support Center: Overcoming Poor In Vivo Bioavailability of Belinostat and Belinostat Amide
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address one of the most persistent challenges in preclinical and clinical pharmacology: the poor in vivo bioavailability of the pan-HDAC inhibitor Belinostat (PXD101) and its reductive derivatives, such as Belinostat amide.
Whether you are formulating the parent hydroxamic acid or tracking its Phase I amide metabolites, you will encounter severe pharmacokinetic bottlenecks. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Section 1: Mechanistic Root Causes (FAQs)
Q: Why do Belinostat and its amide derivatives exhibit such poor oral bioavailability (<20%) in my murine models? A: The poor bioavailability is driven by a dual liability: thermodynamic insolubility and aggressive first-pass metabolism[1]. Belinostat possesses a highly stable, rigid crystalline lattice that severely limits its aqueous solubility. Once absorbed, the drug is rapidly targeted by the liver microsomal enzyme UGT1A1[2]. UGT1A1 catalyzes the glucuronidation of the hydroxamic acid moiety, rendering the drug inactive and marking it for rapid biliary and renal clearance.
Q: I am detecting high levels of Belinostat Glucuronide and Belinostat Amide in plasma, but almost no active drug. What is the causality here? A: You are observing the primary and secondary clearance pathways in real time. The major pathway is UGT1A1-mediated glucuronidation[2]. The minor pathway is the reductive metabolism of the hydroxamate group into Belinostat amide, a Phase I metabolite[3]. Because the hydroxamate group is the primary site of metabolic vulnerability, any successful formulation must either sterically shield this functional group or chemically mask it.
Fig 1: Primary and secondary metabolic pathways of Belinostat leading to rapid in vivo clearance.
Section 2: Formulation Troubleshooting (FAQs)
Q: My oral suspension of Belinostat precipitates in simulated gastric fluid. How can I achieve the supersaturation necessary for intestinal absorption? A: You must transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) . By spray-drying Belinostat with a hydrophilic polymer like PVP K30, you kinetically trap the drug in a high-energy, disordered amorphous state[4]. When this ASD enters the GI tract, the polymer prevents crystal nucleation, allowing the drug to dissolve rapidly and form a supersaturated solution. This high concentration gradient drives passive transcellular absorption before precipitation can occur.
Q: My intravenous (IV) administration clears within 1.5 hours. How can I extend the systemic half-life? A: You need to shift the clearance mechanism from rapid hepatic metabolism to the reticuloendothelial system (RES) by using 50 nm DOPC Liposomes [5]. Encapsulating the drug within a dioleoylphosphatidylcholine (DOPC) lipid bilayer sterically shields the vulnerable hydroxamate/amide groups from UGT1A1 enzymes in the liver. The 50 nm size is critical; it is small enough to evade rapid macrophage clearance but large enough to prevent immediate renal filtration.
Q: I want to dose intraperitoneally (IP) or orally without using complex nanoparticle formulations. Is there a chemical alternative? A: Yes. You can utilize a prodrug strategy, such as ZL277 [6]. ZL277 replaces the vulnerable hydroxamic acid group with a boron-containing masking group. Because UGT1A1 specifically recognizes the exposed -OH of the hydroxamate, ZL277 completely bypasses first-pass glucuronidation. Once in systemic circulation, it undergoes gradual hydrolysis to release active Belinostat, effectively acting as a sustained-release chemical depot.
Fig 2: Decision matrix for overcoming Belinostat bioavailability hurdles based on delivery route.
Section 3: Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to in vivo dosing without passing the specific validation checkpoints listed below.
Protocol A: Preparation of Belinostat Spray-Dried Dispersions (SDDs)
Purpose: To maximize oral absorption by creating an amorphous supersaturating matrix[4].
-
Solvent Preparation: Prepare a 9:1 (v/v) mixture of Methanol and Acetone.
-
Dissolution: Dissolve Belinostat (or Belinostat amide) and PVP K30 polymer at a 1:3 mass ratio in the solvent mixture to achieve a total solids concentration of 5% (w/w). Stir until optically clear.
-
Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).
-
Parameters: Inlet temperature 85°C, Outlet temperature 45°C, Atomization gas (Nitrogen) flow rate 400 L/h, Feed rate 5 mL/min.
-
-
Collection & Secondary Drying: Collect the powder from the cyclone separator. Transfer to a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Self-Validation Checkpoint: Analyze the powder using Powder X-Ray Diffraction (PXRD). The diffractogram must show a broad "halo" with absolutely no sharp crystalline peaks. If peaks are present, the drug has phase-separated, and the batch must be discarded.
Protocol B: Synthesis of 50 nm DOPC Liposomes
Purpose: To prolong systemic half-life by sterically shielding the drug from UGT1A1[5].
-
Lipid Film Formation: Dissolve DOPC and Cholesterol (molar ratio 7:3) in Chloroform in a round-bottom flask. Attach to a rotary evaporator and evaporate under reduced pressure at 40°C until a thin, uniform lipid film forms.
-
Desiccation: Place the flask under high vacuum overnight to remove trace chloroform.
-
Hydration: Hydrate the lipid film with a 10 mM PBS solution (pH 7.4) containing 2 mg/mL of Belinostat. Vortex vigorously for 10 minutes above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
Size Reduction: Extrude the MLV suspension sequentially through polycarbonate membranes (200 nm, 100 nm, and finally 50 nm) using a mini-extruder. Pass the solution through the 50 nm membrane at least 11 times.
-
Purification: Dialyze the suspension against empty PBS for 24 hours (using a 10 kDa MWCO membrane) to remove unencapsulated free drug.
-
Self-Validation Checkpoint: Analyze via Dynamic Light Scattering (DLS). The Z-average diameter must be ~50 nm with a Polydispersity Index (PDI) < 0.15.
Section 4: Quantitative Pharmacokinetic Data
The following table summarizes the expected in vivo pharmacokinetic improvements when utilizing the troubleshooting strategies detailed above. Data is normalized for murine models.
| Formulation Strategy | Administration Route | Cmax | AUC (Exposure) | Half-life (t1/2) | Primary Mechanism of Improvement |
| Free Belinostat (Baseline) | Intraperitoneal (10 mg/kg) | 25.78 ng/mL | ~300 ng/mLh | 1.1 h | N/A (Rapid UGT1A1 degradation) |
| ZL277 Prodrug | Intraperitoneal (10 mg/kg) | 172.67 ng/mL | 1506.9 ng/mLh | 10.7 h | Chemical masking prevents first-pass glucuronidation[6] |
| DOPC Liposomes (50 nm) | Intravenous | Sustained | > 3-fold increase | > 4.0 h | Steric shielding from hepatic microsomal enzymes[5] |
| PVP K30 SDD | Oral | Matches Oral Soln. | Matches Oral Soln. | N/A | High-energy amorphous state drives rapid GI absorption[4] |
References
-
Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. Pharmaceuticals (Basel).6
-
Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. ResearchGate.5
-
Mechanistic Study of Belinostat Oral Absorption From Spray-Dried Dispersions. PubMed.4
-
Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography. Semantic Scholar.3
-
A phase I study of oral belinostat (PXD101) in patients with advanced solid tumors. ASCO Pubs.1
-
Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLOS One.2
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic Study of Belinostat Oral Absorption From Spray-Dried Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Belinostat Amide Nanoparticle Formulation: A Technical Support Guide
Welcome to the technical support center for the belinostat amide nanoparticle formulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for your experiments. Our goal is to equip you with the knowledge to navigate the complexities of this novel drug delivery system, ensuring the integrity and success of your research.
Introduction to Belinostat and Nanoparticle Delivery
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for treating relapsed or refractory peripheral T-cell lymphoma.[1][2] Its mechanism involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] However, challenges such as poor solubility and potential side effects have prompted the exploration of advanced drug delivery systems.[7][8][9]
Nanoparticle-based drug delivery offers a promising solution by enhancing the bioavailability of hydrophobic drugs, enabling controlled release, and potentially reducing systemic toxicity.[10][11][12][13] This guide focuses on an amide-based nanoparticle formulation of belinostat, a derivative of the parent drug, designed to optimize its therapeutic potential.[14]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a nanoparticle formulation for belinostat?
The primary motivation is to improve the drug's pharmacokinetic profile and reduce off-target side effects.[15] Belinostat's limited water solubility can be overcome by encapsulation within nanoparticles, which can also protect the drug from rapid degradation in the bloodstream.[8][9][11] Furthermore, nanoparticle systems can be engineered for targeted delivery to tumor tissues.[10][12]
Q2: What are the key components of the belinostat amide nanoparticle formulation?
While specific compositions can vary, a typical formulation consists of:
-
Belinostat Amide: The active pharmaceutical ingredient (API), a derivative of belinostat.[14][16][17]
-
Polymer Matrix: Biocompatible and biodegradable polymers, such as PLGA (poly(lactic-co-glycolic acid)), are commonly used to form the nanoparticle core.[18][19]
-
Stabilizing Agent/Surfactant: These are crucial for preventing nanoparticle aggregation and ensuring stability in suspension.[20] Examples include polyvinyl alcohol (PVA) or d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS).[21][22]
Q3: What is the expected mechanism of cellular uptake for these nanoparticles?
The cellular uptake of nanoparticles is generally size-dependent and occurs through various endocytic pathways.[23][24] For nanoparticles in the optimal size range (around 50-150 nm), clathrin-mediated endocytosis and macropinocytosis are often the primary mechanisms.[23][25][26]
Experimental Workflows & Protocols
Nanoparticle Synthesis: Emulsion-Solvent Evaporation Method
This is a widely used method for encapsulating hydrophobic drugs like belinostat amide into a polymer matrix.[18][22]
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of belinostat amide and PLGA polymer in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizing agent (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer or deionized water and store them at 4°C.
Diagram: Nanoparticle Synthesis Workflow
Caption: Workflow for Belinostat Amide Nanoparticle Synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, characterization, and in-vitro testing of belinostat amide nanoparticles.
| Problem | Potential Causes | Recommended Solutions |
| Particle Size Too Large or Broad Distribution | 1. Inefficient mixing during emulsification.[19]2. High polymer concentration.[19]3. Temperature fluctuations.[20] | 1. Increase homogenization speed or sonication power.2. Optimize the polymer concentration.3. Maintain a consistent temperature throughout the synthesis process.[20] |
| Low Drug Loading Efficiency | 1. Drug leakage into the aqueous phase during synthesis.[27]2. Poor affinity between the drug and the polymer matrix. | 1. Optimize the solvent system to enhance drug-polymer interaction.2. Consider using a double emulsion method if the drug has some aqueous solubility. |
| Nanoparticle Aggregation/Precipitation | 1. Insufficient amount of stabilizing agent.[20]2. Inappropriate pH of the suspension.[28]3. High ionic strength of the medium.[20] | 1. Increase the concentration of the stabilizing agent.2. Adjust the pH to ensure sufficient surface charge for electrostatic repulsion.[20]3. Use deionized water for washing and resuspension. |
| Inconsistent Batch-to-Batch Results | 1. Variations in reactant concentrations or purity.2. Inconsistent reaction time or temperature.[20] | 1. Use high-purity reagents and precisely measure all components.2. Strictly adhere to the established protocol for reaction time and temperature.[20] |
| "Burst" Drug Release in Vitro | 1. A significant amount of drug is adsorbed on the nanoparticle surface.[29]2. High porosity of the nanoparticle matrix. | 1. Ensure thorough washing of the nanoparticles after synthesis.2. Optimize the polymer concentration and solvent evaporation rate to create a denser matrix. |
| Low Cellular Uptake in Vitro | 1. Suboptimal nanoparticle size or surface charge.2. Aggregation of nanoparticles in cell culture media. | 1. Aim for a particle size around 50-150 nm with a negative zeta potential.[25]2. Pre-disperse nanoparticles in serum-free media before adding to cells. |
| Observed Cytotoxicity of "Empty" Nanoparticles | 1. Residual organic solvent from the synthesis process.2. High concentration of the stabilizing agent. | 1. Ensure complete solvent evaporation and thorough washing of the nanoparticles.2. Perform a dose-response study with the empty nanoparticles to determine the non-toxic concentration range. |
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Nanoparticle Experiments.
Characterization Techniques
A thorough characterization of your belinostat amide nanoparticles is crucial for ensuring reproducibility and understanding their in-vivo potential.
| Parameter | Technique | Purpose |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and polydispersity index (PDI).[18] |
| Surface Charge | Zeta Potential Measurement | To assess the stability of the nanoparticle suspension. A value greater than +/- 30 mV generally indicates good stability.[29][30] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles.[18] |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of belinostat amide encapsulated within the nanoparticles. |
| In-Vitro Drug Release | Dialysis Method or Sample and Separate Method | To evaluate the release profile of belinostat amide from the nanoparticles over time in a physiologically relevant buffer.[21][31][32] |
| Cellular Uptake | Confocal Microscopy or Flow Cytometry | To visualize and quantify the internalization of fluorescently-labeled nanoparticles into cells.[26][33] |
References
- What is the mechanism of Belinost
- Beleodaq® (belinostat) for injection, for intravenous administration. (n.d.).
- belinostat. (2025, December 15). Altai Oncology Software.
- belinost
- Challenges in Development of Nanoparticle-Based Therapeutics. (n.d.). PMC.
- Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. (n.d.). PMC.
- Review of the efficacy of nanoparticle-based drug delivery systems for cancer tre
- Magnetic Nanoparticles and Drug Delivery Systems for Anti-Cancer Applications: A Review. (2025, February 13). MDPI.
- Nanoparticles for urothelium penetration and delivery of the histone deacetylase inhibitor belinostat for tre
- Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. (n.d.). PMC.
- Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. (n.d.). Open Access Journals - Research and Reviews.
- Nanoparticles (NPs) Based Drug Delivery System: An Inspiring Therapeutic Strategy for Cancer Therapy and Their Future Prospects. (2025, April 15). Preprints.org.
- Review Article Challenges and Issues with Development of Drug Nanoparticles. (2024, April 2). Research J. Pharm. and Tech.
- Nanoparticles based drug delivery system for cancer therapy. (2025, January 19). GSC Advanced Research and Reviews.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
- Size-dependent cellular uptake and localization profiles of silver nanoparticles. (2019, June 7). Dovepress.
- Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System. (n.d.). PMC.
- Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. (2024, October 25). PMC.
- Nanoparticle drug delivery systems for synergistic delivery of tumor therapy. (2023, February 15). Frontiers.
- In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. (2019, August 31). Dissolution Technologies.
- Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025, January 15). Juniper Publishers.
- The cytotoxicity and cellular uptake study of belinostat-loaded... (n.d.).
- Synthesis, Characterization and Targeted Drug Delivery of Curcumin-Loaded PLGA Nanoparticles. (2024, November 10). Eman.
- Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (2021, March 10). International Journal of Pharmaceutical Research & Analysis.
- Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy. (n.d.). PMC.
- Exploring Nanoparticles: Types, Advantages, Challenges, and Applications in Drug Delivery and Technology. (2024, September 30). Biosciences Biotechnology Research Asia.
- Drug-Loaded Silver Nanoparticles—A Tool for Delivery of a Mebeverine Precursor in Inflammatory Bowel Diseases Tre
- 206256Orig1s000. (2014, May 22).
- Physicochemical characteriz
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). MDPI.
- Hematologic toxicity is rare in relapsed patients treated with belinostat. (2018, December 6). Dove Medical Press.
- Technical Support Center: Optimizing Silver Nanoparticle Synthesis. (n.d.). Benchchem.
- Cellular Uptake of Nanoparticles: Journey Inside the Cell. (n.d.). PMC.
- Beleodaq (Belinostat): Uses, Side Effects & Warnings. (2026, March 28). Massive Bio.
- In Vitro Release Ability of Nanoparticles Poly-Lactic-Co-Glycolic-Acid (PLGA) Gel Containing Pegagan Leaves Ethanolic Extract (C. (2023, April 30). JPSCR: Journal of Pharmaceutical Science and Clinical Research.
- In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021, July 24). MDPI.
- Belinostat: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com.
- CAS 1485081-57-9: Belinost
- Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. (2024, November 12). Reinste Nano Ventures Pvt Ltd - Hiyka.
- Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. (n.d.). Frontiers.
- WO2019002614A1 - New oral formulations of belinostat. (n.d.).
- PLGA Nanoparticles Synthesis A Step by Step Guide for Beginners. (2026, March 15). YouTube.
- Belinost
- (PDF) Nanoparticles for urothelium penetration and delivery of the histone deacetylase inhibitor belinostat for treatment of bladder cancer. (2025, August 9).
- BELINOST
- Belinostat. (2020, September 25). LiverTox - NCBI Bookshelf.
- Nanoparticle Characteriz
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. altaioncology.com [altaioncology.com]
- 6. int.livhospital.com [int.livhospital.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. rroij.com [rroij.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanoparticles based drug delivery system for cancer therapy | GSC Advanced Research and Reviews [gsconlinepress.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
- 16. Belinostat Amide - SRIRAMCHEM [sriramchem.com]
- 17. BELINOSTAT AMIDE [drugs.ncats.io]
- 18. publishing.emanresearch.org [publishing.emanresearch.org]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Exploring Nanoparticles: Types, Advantages, Challenges, and Applications in Drug Delivery and Technology – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 28. hiyka.com [hiyka.com]
- 29. rroij.com [rroij.com]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 32. dissolutiontech.com [dissolutiontech.com]
- 33. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
Technical Support Center: Strategies for Reducing Off-Target Effects of Belinostat Amide
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy, primarily for relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its mechanism of action involves the inhibition of zinc-dependent HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[2][3] This alteration in protein acetylation induces cell cycle arrest and apoptosis in cancer cells.[1][4][5] As a pan-HDAC inhibitor, Belinostat affects a broad range of HDAC isoforms, which, while therapeutically beneficial, can also lead to off-target effects and associated toxicities.[3][6]
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to help identify, understand, and mitigate the off-target effects of Belinostat and its amide derivatives during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Belinostat?
A1: Belinostat's primary on-target effect is the inhibition of Class I, II, and IV histone deacetylase (HDAC) enzymes.[3] This leads to hyperacetylation of histone proteins, relaxing the chromatin structure and allowing for the expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in malignant cells.[2][5]
However, its broad inhibitory profile contributes to several off-target effects and clinical side effects:
-
Common Toxicities: The most frequently observed adverse events in clinical settings include nausea, vomiting, fatigue, fever, and hematologic toxicities such as anemia, thrombocytopenia (low platelets), and neutropenia (low white blood cells).[3][5][7]
-
Specific Off-Target Proteins: Research has identified that hydroxamate-based HDAC inhibitors, like Belinostat, can frequently bind to and inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[8][9] This interaction is independent of HDAC inhibition and can lead to effects like the accumulation of extracellular vesicles.[8] Other carbonic anhydrases may also be off-target binding partners.[10]
-
Organ-Specific Toxicities: Though less common, serious adverse events have been reported, including hepatotoxicity (liver toxicity) and cardiac events like QTc prolongation.[11][12]
Q2: How can I experimentally distinguish between an on-target HDAC-mediated effect and an off-target effect?
A2: Differentiating between on-target and off-target effects is crucial for validating your experimental findings. A multi-pronged approach is most effective.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for differentiating on-target vs. off-target effects.
-
Confirm On-Target Engagement: First, verify that Belinostat is inhibiting HDACs in your system at the concentrations used. The gold standard is to perform a Western blot to detect an increase in acetylated histones (e.g., Acetyl-H3, Acetyl-H4).[8][13] If you don't see an increase in acetylation, your compound may not be active or permeable in your specific cell line.
-
Use Structurally Distinct HDAC Inhibitors: Compare the effects of Belinostat (a hydroxamate) with HDAC inhibitors from different chemical classes (e.g., benzamides, cyclic peptides).[8] If the phenotype is consistent across multiple classes, it is more likely to be a true on-target effect of HDAC inhibition.
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to individually reduce or eliminate the expression of the intended HDAC targets (e.g., HDAC1, HDAC2) and suspected off-targets (e.g., MBLAC2).[8] If knocking down a specific HDAC reproduces the phenotype you see with Belinostat, it strongly supports an on-target mechanism. Conversely, if knocking down an off-target phenocopies the effect, it points to an off-target mechanism.[8]
-
Cellular Thermal Shift Assay (CETSA): This method verifies the direct binding of a drug to its target proteins inside intact cells.[8] A shift in the thermal stability of an HDAC protein in the presence of Belinostat provides direct evidence of target engagement. This can also be used to identify novel off-targets.
Q3: What are the leading strategies to proactively reduce the off-target effects of Belinostat amide in a research setting?
A3: Several innovative strategies can be employed to improve the therapeutic index and reduce the off-target effects of Belinostat.
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| Chemical Modification | Synthesize analogs with modified connecting units (e.g., amide instead of sulfonamide) or cap groups to enhance selectivity for specific HDAC isoforms.[14][15] | Potentially improved safety profile; can fine-tune inhibitory activity against specific HDACs. | Requires significant medicinal chemistry effort; structure-activity relationships must be carefully determined.[14] |
| Targeted Drug Delivery | Encapsulate Belinostat in nanoparticles (e.g., HSA, PLGA, liposomes) to promote accumulation in tumor tissue and limit systemic exposure.[16][17][18] | Enhances drug solubility and half-life; reduces systemic toxicity (e.g., thrombocytopenia); can achieve sustained drug release.[17][19] | Nanoparticle formulation must be optimized for stability, drug loading, and release kinetics.[16] |
| Combination Therapy | Use Belinostat at lower concentrations in combination with other anticancer agents (e.g., cisplatin, doxorubicin, bortezomib) to achieve synergistic effects.[11][20][21] | Can overcome drug resistance and enhance therapeutic efficacy, allowing for dose reduction of individual agents.[6] | Potential for drug-drug interactions. For example, Belinostat can inhibit UGT1A1, increasing the toxicity of drugs like irinotecan.[22] |
| PROTAC Development | Design Proteolysis-Targeting Chimeras (PROTACs) that link an HDAC-binding moiety to an E3 ligase ligand, inducing targeted degradation of specific HDAC proteins rather than just inhibition.[23][24] | Can achieve more sustained and potent effects at lower doses; reduces systemic drug exposure and potential for off-target inhibition.[23][25] | A newer, more complex technology; design and synthesis of effective PROTACs is challenging.[24] |
Troubleshooting Guides
Problem 1: High cellular toxicity is observed at concentrations that are supposed to be effective for HDAC inhibition.
This is a common issue arising from the pan-inhibitory nature of Belinostat and potential off-target engagement.
Troubleshooting Unexpected Cellular Toxicity
Sources
- 1. Belinostat (Beleodaq) [southcarolinablues.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 5. int.livhospital.com [int.livhospital.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Strategies To Design Selective Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticles for urothelium penetration and delivery of the histone deacetylase inhibitor belinostat for treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives [mdpi.com]
Belinostat Technical Support Center: Mitigating Thrombocytopenia
A Guide for Researchers and Drug Development Professionals
Welcome to the Belinostat Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical information and practical troubleshooting strategies to manage the common hematological side effect of thrombocytopenia observed during belinostat treatment in a research setting. Our goal is to equip you with the knowledge to anticipate, understand, and experimentally address this challenge, ensuring the integrity and success of your preclinical and clinical research.
Troubleshooting Guide: Investigating and Mitigating Belinostat-Induced Thrombocytopenia
This section provides a structured approach to troubleshooting and minimizing thrombocytopenia in experimental models.
Issue 1: Unexpectedly Severe or Rapid Onset of Thrombocytopenia in an In Vivo Model
Background: Belinostat, as a histone deacetylase (HDAC) inhibitor, can induce thrombocytopenia.[1][2] The mechanism is thought to involve impaired platelet production from megakaryocytes rather than increased platelet destruction.[1][3] Understanding the kinetics and severity of this effect in your model is crucial for accurate data interpretation and the development of mitigation strategies.
Experimental Workflow for Investigating Thrombocytopenia:
Caption: Experimental workflow for characterizing and mitigating belinostat-induced thrombocytopenia.
Step-by-Step Protocol: In Vivo Thrombocytopenia Assessment
-
Baseline Platelet Count Establishment:
-
Prior to belinostat administration, collect blood samples from the experimental animals (e.g., via tail vein or retro-orbital sinus) on at least two separate days to establish a stable baseline platelet count.
-
Use an automated hematology analyzer or manual hemocytometer for accurate platelet counting.
-
-
Belinostat Administration:
-
Monitoring Platelet Counts:
-
Following the first dose of belinostat, perform daily or every-other-day blood sampling to monitor platelet counts. This frequent monitoring is critical to capture the nadir (lowest point) of the platelet count.
-
-
Determination of Nadir and Recovery:
-
Continue monitoring until the platelet count returns to the baseline level. This will establish the time to nadir and the recovery period.
-
-
Data Analysis:
-
Plot the mean platelet count over time to visualize the kinetics of thrombocytopenia.
-
Statistically compare the platelet nadir to the baseline to determine the severity of the effect.
-
Issue 2: Difficulty Differentiating Between Myelosuppression and a Specific Effect on Megakaryopoiesis
Background: It is important to determine if the observed thrombocytopenia is part of a broader myelosuppressive effect or a more specific impact on megakaryocyte function. HDAC inhibitors are known to affect megakaryocyte maturation and proplatelet formation.[1][6]
Step-by-Step Protocol: Bone Marrow Analysis
-
Bone Marrow Isolation:
-
At selected time points (e.g., baseline, platelet nadir, and during recovery), euthanize a subset of animals and isolate bone marrow from the femurs and tibias.
-
-
Megakaryocyte Progenitor (CFU-Mk) Assay:
-
Culture bone marrow cells in a semi-solid medium containing thrombopoietin (TPO) and other necessary cytokines.
-
After 7-10 days, count the number of CFU-Mk colonies to assess the number of megakaryocyte progenitors. A significant decrease in CFU-Mk colonies in belinostat-treated animals would suggest an effect on the progenitor cell population.
-
-
Flow Cytometry for Megakaryocyte Maturation:
-
Stain bone marrow cells with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41, CD61) and markers of maturation (e.g., CD42b).
-
Analyze the cell populations by flow cytometry to determine if there is a block in megakaryocyte maturation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of belinostat-induced thrombocytopenia?
A1: Belinostat is a histone deacetylase (HDAC) inhibitor.[7][8] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[4][9] The thrombocytopenia induced by belinostat and other HDAC inhibitors is thought to be primarily due to impaired platelet production from megakaryocytes, rather than increased platelet destruction.[1][3] Studies suggest that HDAC inhibitors can interfere with megakaryocyte maturation and the formation of proplatelets, the precursors to platelets.[1][6] This may involve the dysregulation of key transcription factors involved in megakaryopoiesis, such as GATA-1.[10]
Q2: What are the recommended dose modifications for belinostat in case of thrombocytopenia in a clinical setting?
A2: In clinical practice, dose adjustments for belinostat are based on the nadir platelet count from the previous treatment cycle.[4][11] The following table summarizes the recommended dose modifications:
| Nadir Platelet Count in Previous Cycle | Nadir Absolute Neutrophil Count (ANC) in Previous Cycle | Action | Resumption Dose |
| ≥ 25,000/mm³ | ≥ 500/mm³ | Withhold therapy until platelets ≥ 50,000/mm³ and ANC ≥ 1,000/mm³ | Resume at the same dose |
| < 25,000/mm³ | Any | Withhold therapy until platelets ≥ 50,000/mm³ and ANC ≥ 1,000/mm³ | Reduce dose by 25% |
| Any | < 500/mm³ | Withhold therapy until platelets ≥ 50,000/mm³ and ANC ≥ 1,000/mm³ | Reduce dose by 25% |
Data sourced from Beleodaq® Prescribing Information and other clinical resources.[4][11]
Q3: Are there any known patient populations that are more susceptible to belinostat-induced thrombocytopenia?
A3: Patients with reduced activity of the UGT1A1 enzyme may be at a higher risk of belinostat-related toxicities, including thrombocytopenia.[12] Belinostat is primarily metabolized by UGT1A1, and individuals with certain genetic polymorphisms, such as being homozygous for the UGT1A1*28 allele, have reduced enzyme activity.[12] This can lead to increased exposure to the drug and a higher risk of adverse effects.[13] For these patients, a reduced starting dose of belinostat is recommended.[4][12]
Q4: Can co-administration of other agents help mitigate belinostat-induced thrombocytopenia?
A4: Preclinical studies have explored the use of thrombopoietin (TPO) mimetics to counteract the thrombocytopenic effects of HDAC inhibitors.[3][6] TPO is a key regulator of megakaryopoiesis and platelet production. By stimulating megakaryocyte development, TPO mimetics may help to offset the inhibitory effects of belinostat.[6] Further research is needed to validate this approach in combination with belinostat.
Q5: Are there novel drug delivery strategies being explored to reduce belinostat's side effects?
A5: Yes, recent research has investigated the use of nanoparticle-based drug delivery systems to improve the therapeutic index of belinostat.[14][15] One study demonstrated that encapsulating belinostat in human serum albumin (HSA) nanoparticles significantly improved platelet counts in an in vivo model compared to free belinostat.[14] This formulation also prolonged the drug's circulation time.[14][15] Such strategies hold promise for minimizing side effects like thrombocytopenia while maintaining or enhancing anti-cancer efficacy.
Q6: What is the mechanism of action of belinostat?
A6: Belinostat is a pan-histone deacetylase (HDAC) inhibitor.[16] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[4] This deacetylation leads to a more condensed chromatin structure, which can suppress gene transcription.[9] By inhibiting HDACs, belinostat promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state and the transcription of genes that can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells.[4][9] Belinostat has shown preferential cytotoxicity towards tumor cells compared to normal cells.[4]
Mechanism of Belinostat Action:
Caption: Belinostat inhibits HDACs, leading to increased histone acetylation and subsequent anti-tumor effects.
References
- Beleodaq® (belinostat) for injection, for intravenous administration.
- Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL). (2014, September 10).
- What is the mechanism of Belinost
- Belinostat: uses, dosing, warnings, adverse events, interactions.
- belinostat - Altai Oncology Software. (2025, December 15).
- Belinostat - LiverTox - NCBI Bookshelf - NIH. (2020, September 25).
- Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC. (2013, July 25).
- Beleodaq (belinostat) dosing, indications, interactions, adverse effects, and more.
- Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. (2014, October 24).
- Modify Beleodaq ® Tre
- Belinostat Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, December 1).
- Belinostat – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Deciphering the molecular and biologic processes that mediate histone deacetylase inhibitor–induced thrombocytopenia | Blood - ASH Public
- (PDF)
- Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed. (2007, October 1).
- Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC. (2024, October 25).
- Belinost
- Epigenetic regulation of megakaryopoiesis and platelet formation - Haem
- Belinostat Injection: MedlinePlus Drug Inform
- Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PubMed. (2024, October 25).
- Belinostat Approved for Peripheral T-Cell Lymphoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
- Overcoming Histone Deacetylase Inhibitor Induced Thrombocytopenia Using a Thrombopoietin Mimetic.
- A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. | Read by QxMD. (2015, March 15).
- A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor belinost
- Beleodaq® P
- Annotation of FDA Label for belinost
- Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC - NIH.
- belinostat: a histone deacetylase inhibitor for the treatment of patients with relapsed or refractory peripheral t-cell lymphoma.
- Safety and Efficacy of AZT-Interferon-α with Belinostat (AI-BEL)
- Beleodaq (Belinostat): Uses, Side Effects & Warnings - Massive Bio. (2026, March 28).
- 206256Orig1s000 - accessd
-
This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (2024, November 19).
- A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor belinost
- Belinostat - NCI - National Cancer Institute. (2014, July 11).
- Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs).
- Belinost
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. massivebio.com [massivebio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Belinostat Injection: MedlinePlus Drug Information [medlineplus.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. altaioncology.com [altaioncology.com]
- 8. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 10. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ClinPGx [clinpgx.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Belinostat & Hydroxamate Permeability Optimization
Welcome to the Application Support Center. This hub is designed for drug development professionals and researchers working with Belinostat and related hydroxamate-based Histone Deacetylase Inhibitors (HDACi). Here, you will find field-proven troubleshooting guides, structural optimization strategies, and validated protocols to overcome the inherent cell permeability and pharmacokinetic limitations of the hydroxamate pharmacophore.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does Belinostat exhibit poor intracellular accumulation in my solid tumor models despite high biochemical potency? A: Belinostat’s active pharmacophore is a hydroxamic acid (-CONHOH), which is essential for chelating the catalytic zinc ion (Zn2+) in the [1]. However, this moiety is highly polar and acts as a strong hydrogen bond donor and acceptor. At physiological pH, it becomes heavily hydrated, creating a high desolvation energy penalty that severely restricts passive transcellular diffusion across lipophilic cell membranes. Additionally, the exposed hydroxamate is a prime substrate for rapid glucuronidation by UGT enzymes, leading to premature [2] before the drug can reach its intracellular target.
Q2: What are the most effective chemical strategies to enhance the passive permeability of Belinostat without permanently abolishing its target affinity? A: The most successful approach is the "prodrug strategy," which temporarily masks the polar hydroxamate group during systemic circulation and membrane transit.
-
O-Acylation and Carbamylation: Appending an acyl or carbamate group to the hydroxyl oxygen neutralizes its hydrogen-bonding capacity, significantly increasing the compound's [2].
-
Boronate-Ester Caging: Conjugating a benzyl boronate moiety to the hydroxamate creates a biocompatible prodrug. This not only enhances permeability but also introduces a tumor-targeting mechanism, as the boronate is selectively cleaved by the elevated levels of hydrogen peroxide (H2O2) found in the tumor microenvironment, releasing the[1].
Q3: My modified Belinostat prodrug shows excellent permeability in Caco-2 assays but reduced cytotoxicity in vitro. What is causing this discrepancy? A: This is a classic "incomplete activation" artifact. In standard 2D cell culture, the expression of activating enzymes (like specific esterases) or the concentration of reactive oxygen species (ROS) may be significantly lower than in complex in vivo tumor microenvironments. Consequently, the highly permeable prodrug enters the cell but fails to hydrolyze into the active Belinostat form [1]. Solution: Evaluate the prodrug in 3D spheroids or in vivo xenograft models (e.g., MCF-7), where physiological ROS levels and metabolic complexity accurately trigger prodrug conversion.
Section 2: Quantitative Strategy Comparison
To assist in selecting the appropriate permeability enhancement strategy, the following table summarizes the physicochemical and biological trade-offs of various Belinostat modifications.
| Modification Strategy | Permeability (Papp) Impact | Aqueous Solubility | Primary Activation Trigger | Off-Target Stability |
| Unmodified Belinostat | Baseline (Low) | Moderate | N/A (Active Drug) | Low (Rapid Glucuronidation) |
| O-Acyl Prodrug | High (+++) | Low | Intracellular Esterases | Moderate (Prone to serum hydrolysis) |
| Carbamate Prodrug | High (+++) | Low | Spontaneous / Enzymatic | High |
| Boronate-Caged Prodrug | High (+++) | Moderate | Elevated ROS / H2O2 | High (Stable in healthy tissue) |
| β-Glucuronic Acid Prodrug | Low (+) | Very High (++++) | β-Glucuronidase (Tumor specific) | High |
Section 3: Validated Experimental Protocols
Protocol: Assessing Intracellular Activation of Belinostat Prodrugs
To ensure your permeability-enhancing promoiety is correctly cleaved intracellularly, follow this self-validating LC-MS/MS workflow.
Objective: Quantify the intracellular ratio of intact prodrug versus released active Belinostat and its metabolites.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 or HeLa) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Dosing: Treat cells with 10 µM of the Belinostat prodrug (e.g., Boronate-caged Belinostat) dissolved in complete media (final DMSO < 0.1%). Include a control well treated with unmodified Belinostat.
-
Incubation & Washing: Incubate for pre-determined time points (e.g., 1, 4, 8, and 24 hours). Post-incubation, aspirate media and rapidly wash the cell monolayer three times with ice-cold PBS to halt metabolism and remove extracellular drug.
-
Cell Lysis & Extraction: Add 200 µL of ice-cold extraction buffer (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) containing an internal standard (e.g., Belinostat-d5). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for the intact prodrug, the active Belinostat, and its [3] to fully map the intracellular fate.
-
Data Interpretation: Calculate the Area Under the Curve (AUC) for all analytes. A high intracellular concentration of the prodrug with negligible active Belinostat indicates poor activation, whereas a time-dependent increase in active Belinostat confirms successful membrane permeation and subsequent promoiety cleavage.
Section 4: Mechanistic Workflows & Visualizations
Fig 1: ROS-triggered intracellular activation of permeability-enhanced Belinostat prodrugs.
Fig 2: Sequential workflow for validating the permeability and activation of modified HDACi.
Section 5: Troubleshooting Guide
Issue: Belinostat prodrug degrades rapidly in the culture media before entering the cells. Root Cause: If you are using an O-acyl or ester-based prodrug, esterases present in the fetal bovine serum (FBS) of your culture media are likely hydrolyzing the promoiety prematurely. This exposes the polar hydroxamate outside the cell, negating the permeability enhancement. Resolution: Perform the initial permeability or uptake assays in serum-free media for the first 2-4 hours, or switch to a more sterically hindered promoiety (e.g., carbamate or boronate) that is [2].
Issue: High discrepancy between Caco-2 permeability results and in vivo tumor uptake. Root Cause: Caco-2 cells model intestinal epithelium (tight junctions, specific transporters) and do not perfectly replicate the tumor microenvironment (EPR effect, distinct lipid composition, altered pH). Furthermore, Belinostat is a known substrate for efflux transporters like P-glycoprotein (P-gp). Resolution: Include a P-gp inhibitor (e.g., Verapamil) in your Caco-2 assay to determine if efflux is masking true passive permeability. For a more accurate tumor-uptake model, transition to 3D tumor spheroids or utilize PAMPA (Parallel Artificial Membrane Permeability Assay) to isolate purely passive transcellular diffusion metrics.
References
-
Jiang, Z., Li, W., Hu, X., et al. "Biocompatible Boron-Containing Prodrugs of Belinostat for the Potential Treatment of Solid Tumors." ACS Medicinal Chemistry Letters, 2018.[Link]
-
Suzuki, T., et al. "Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release." Journal of Medicinal Chemistry, 2015.[Link]
-
Punganuru, S. R., et al. "Glycosidase activated prodrugs for targeted cancer therapy." Chemical Society Reviews, 2022.[Link]
-
Wang, Z., et al. "In-cell synthesis of cytotoxic phenanthridine through bioorthogonal cyclization : a paradigm in antitumor prodrug development." ResearchGate, 2022. [Link]
Sources
Addressing Belinostat amide resistance in cancer cells
Technical Support Center: Troubleshooting Belinostat & Belinostat Amide Resistance in Cancer Models
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing diminished efficacy of Belinostat (PXD101) in longitudinal cancer models. A critical nuance often overlooked in the field is the exact nature of "Belinostat amide resistance." Belinostat amide (M21) is not a secondary drug; it is the inactive metabolite of Belinostat. Resistance phenotypes in your assays are typically driven by either (A) rapid metabolic conversion of the active drug to this inactive amide, or (B) acquired cellular adaptations to the parent drug itself.
This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to help you bypass these resistance nodes.
Section 1: FAQ - Metabolic Inactivation & The Role of Belinostat Amide
Q1: My 3D tumor spheroids are showing rapid resistance to Belinostat. Could this be related to Belinostat amide? A1: Yes, highly likely. Belinostat is a hydroxamic acid-based pan-HDAC inhibitor. The hydroxamate group is strictly required to chelate the zinc ion within the HDAC catalytic pocket. In metabolically active models (e.g., hepatocellular carcinoma lines), Belinostat is rapidly metabolized. While UGT1A1-mediated glucuronidation is the dominant systemic pathway, local CYP450 enzymes (specifically CYP2A6, CYP2C9, and CYP3A4) reduce the hydroxamic group to an amide, forming Belinostat amide (M21) [1]. This reduction strips the molecule of its zinc-binding capability, rendering it pharmacologically inactive[2]. If your cancer cells upregulate these CYP enzymes, the active drug is rapidly cleared from the microenvironment, manifesting as apparent resistance.
Q2: How do I distinguish between metabolic clearance (amide conversion) and true cellular resistance? A2: You must uncouple the drug's half-life in your media from the cell's intrinsic signaling. If treating your cells with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) restores Belinostat's cytotoxicity, the resistance is metabolic. If the cells remain viable despite confirmed high concentrations of the parent Belinostat, you are dealing with intrinsic cellular resistance (see Section 2).
Metabolic conversion pathways of Belinostat leading to the inactive Belinostat Amide (M21).
Section 2: FAQ - Cellular & Molecular Resistance Mechanisms
Q3: We ruled out metabolic inactivation via LC-MS/MS. What cellular mechanisms drive Belinostat resistance? A3: Once inside the cell, Belinostat faces several adaptive resistance mechanisms:
-
Target Alteration (HDAC3 Upregulation): Prolonged exposure to Belinostat often triggers a compensatory upregulation of specific HDAC isoforms, particularly HDAC3. This excess HDAC3 outcompetes the inhibitor, preventing sufficient histone acetylation and blocking apoptosis[3].
-
Apoptosis Evasion: Belinostat-resistant cells frequently exhibit profound downregulation of the antiviral and pro-apoptotic mediators IRF1 and STAT1[3].
-
Compensatory Survival Signaling: Cells under HDACi-induced stress activate redundant survival networks, most notably the PI3K/AKT/mTOR and MAPK pathways, which promote proliferation despite treatment[4].
Primary cellular signaling adaptations driving intrinsic resistance to Belinostat.
Section 3: Experimental Troubleshooting & Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Every protocol includes an internal control loop to confirm causality rather than mere correlation.
Protocol 1: LC-MS/MS Profiling of Belinostat Amide Conversion
Objective: Quantify the rate at which your cancer model converts active Belinostat to inactive Belinostat amide. Causality Focus: If resistance is metabolic, the intracellular and extracellular concentration of the parent drug will drop rapidly, inversely correlating with M21 spikes.
-
Cell Seeding & Treatment: Seed cancer cells at 1×105 cells/well in a 6-well plate. Treat with 5 µM Belinostat.
-
Time-Course Sampling: Collect 50 µL of media and lyse cells for intracellular extraction at 0, 2, 6, 12, and 24 hours.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 100 ng/mL of a deuterated internal standard (e.g., Belinostat-d5). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant. Monitor the MRM transitions for Belinostat ( [M+H]+≈319.1 ) and Belinostat amide ( [M+H]+≈303.1 ).
-
Self-Validation Check (Critical): Run a parallel biological replicate treated with 5 µM Belinostat + 10 µM Ketoconazole (a strong CYP3A4 inhibitor). If Ketoconazole prevents the formation of the M21 peak and restores Belinostat-induced cell death, you have definitively proven that CYP-mediated amide conversion is the causal resistance node.
Protocol 2: Overcoming HDAC3-Mediated Resistance via Synthetic Lethality
Objective: Counteract target-level resistance driven by HDAC3 upregulation and IRF1/STAT1 suppression. Causality Focus: HDAC inhibitor-resistant cells with downregulated IRF1/STAT1 lose their antiviral defense mechanisms, making them hypersensitive to oncolytic viruses[3].
-
Baseline Profiling: Perform a Western blot on your resistant cell lysates. Probe for HDAC3, acetyl-Histone H3 (ac-H3), IRF1, and STAT1. Expected result in resistant lines: High HDAC3, low ac-H3, low IRF1/STAT1.
-
Combination Treatment: Treat cells with a sub-lethal dose of Belinostat (e.g., 0.25 µM) combined with an oncolytic reovirus (e.g., Reolysin at 45 PFUs/cell).
-
Viability Assessment: Measure cell viability at 48 and 72 hours using a luminescent ATP assay (e.g., CellTiter-Glo).
-
Self-Validation Check (Critical): To prove that HDAC3 is the specific driver, transfect a cohort of resistant cells with an HDAC3-targeting siRNA prior to Belinostat monotherapy. If HDAC3 knockdown alone restores Belinostat sensitivity (increased ac-H3 and apoptosis) without the need for reovirus, you validate HDAC3 as the primary resistance axis.
Section 4: Quantitative Data & Diagnostic Matrix
Table 1: Pharmacokinetic & Efficacy Profile of Belinostat vs. Metabolites
| Compound | Structural Modification | Primary Formation Pathway | HDAC Inhibitory Activity | Role in Resistance Phenotype |
| Belinostat (PXD101) | Parent Hydroxamate | N/A | High (Pan-HDAC) | Target drug; susceptible to efflux. |
| Belinostat Amide (M21) | Reduced Amide | CYP2A6, CYP2C9, CYP3A4 | Inactive | Rapid conversion drives metabolic resistance. |
| Belinostat Glucuronide | Glucuronidated | UGT1A1 | Inactive | Primary systemic clearance pathway. |
Table 2: Diagnostic Matrix for Belinostat Resistance
| Experimental Observation | Causal Mechanism | Validation Assay | Recommended Intervention |
| Rapid loss of drug in media | CYP-mediated conversion to Belinostat Amide | LC-MS/MS + CYP inhibitors | Co-administer CYP3A4 inhibitors. |
| Loss of Histone Acetylation despite drug presence | HDAC3 Upregulation | Western Blot (HDAC3, ac-H3) | Combine with Reovirus or HDAC3-specific inhibitors. |
| Sustained viability with high ac-H3 | Apoptosis Evasion (PI3K/AKT) | Phospho-kinase array | Combine with PI3K/AKT inhibitors. |
References[4] Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5lGIL9pwB0NgClA-aDf5FvxCIMNNfQiYDx1ub4fEHsPa8HwmNC4pyTQn6cHAl4Fy2qijrSD_dpllvXCOZCwvqHHbvP7IMkVd6MQtfnc3TWKcD6sk8ys4TfRg42sLDWKJsmcKWL0Cl9PzRDlu-[3] Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - ASH Publications - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzqRwrMIsMgazG-1BgMMX2D1lfir_ecG86sogZOPgFQlvOEu4Z16gm1M6RMhRqZzenfB_vZqSh9Y8DMf-6c0uQooq-7j8vqpfmxAhbeYCf1Q0MW1UWXEW8YtZ1YYBAdDthvcxYBV5YRy0iMkBMhDZkADluNZCnpSRxBMXsgPXPaxWLbVYtx89HF70rFbSldg01fTtXXfNMMq8wDWUlEWs3Nloqe1xxNzWJw==[1] The Effect of Liver Dysfunction on the Pharmacokinetic Disposition of Belinostat and its Five Metabolites in Patients with Advanced Cancers - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHle1Nq9eQnIu4YNh98x9NgAYnoo8nivMbOZySoQnzhryWgDBW0FnnxcyPc1tXie85L3eQoA5PMLQdt-kPV8Mssck7Ur8ax91LjUEo6_BFH0SZTXTq0uItRwfwhMUr0dnXwwgZ8M1Hslv5M5gRM[2] Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWJfZvx39iD6MBHhMoLZHzixiZSL_l7k81eTXjzG0RwGjRfhy-Pxy0_fPZCDZw28nVv7x1_08J-O6fuCmo-nUPlZMh-6B0o8jMOissXziM5k7gAXjOOwxm_zEGeBjreh_rkTvaD2IfZHCkOkKD_vxSPND0lerawqrSNZadiM1HYVW5wM8=
Sources
Belinostat Amide Degradation: Troubleshooting & Prevention Support Center
Welcome to the Technical Support Center for Belinostat (PXD101) handling, formulation, and experimental troubleshooting. As a pan-histone deacetylase (HDAC) inhibitor, Belinostat’s efficacy relies heavily on its hydroxamic acid pharmacophore. However, this same moiety makes the molecule highly susceptible to hydrolytic cleavage, oxidative degradation, and rapid in vivo metabolism.
This guide is designed for researchers and drug development professionals to understand the causality behind Belinostat degradation and implement self-validating protocols to preserve molecular integrity.
Section 1: Mechanistic FAQs (Understanding the Degradation)
Q: My LC-MS/MS analysis of stored Belinostat solutions shows multiple unexpected peaks. What are the primary chemical degradation pathways of the hydroxamate moiety? A: Belinostat’s pharmacophore, the hydroxamic acid moiety, is inherently labile due to the polarized C-N and N-O bonds. When exposed to hydrolytic stress (especially basic environments where pH > 8.5), nucleophilic attack on the carbonyl carbon leads to the cleavage of the C-N bond, generating Belinostat Acid (DP-III) and releasing hydroxylamine[1]. Conversely, under oxidative stress (e.g., presence of peroxides) or specific basic conditions, the N-O bond is reduced or cleaved, yielding Belinostat Amide (DP-I)[1]. To troubleshoot your LC-MS/MS data, look for specific mass shifts: an m/z corresponding to the loss of hydroxylamine indicates DP-III, while the loss of the hydroxyl oxygen points to DP-I.
Chemical and metabolic degradation pathways of Belinostat's hydroxamate moiety.
Q: In my pharmacokinetic models, Belinostat clearance is extremely rapid. What drives this metabolic degradation, and how does it compare to in vitro instability? A: While in vitro degradation is primarily driven by pH-dependent hydrolysis, in vivo clearance is overwhelmingly enzymatic. The dominant metabolic pathway is Phase II glucuronidation mediated by hepatic UGT1A1[2]. The enzyme targets the hydroxyl group of the hydroxamate, forming an inactive belinostat glucuronide, which exhibits a systemic exposure more than 4-fold greater than the parent drug[2]. Additionally, Phase I metabolism via CYP2A6, CYP2C9, and CYP3A4 contributes to the formation of belinostat amide and belinostat acid[3].
Quantitative Data Summary
Table 1: Quantitative Degradation and Pharmacokinetic Profiles of Belinostat
| Stress Condition / Pathway | Primary Degradant / Metabolite | Mechanism of Degradation | Quantitative Impact |
| Acidic Stress (In Vitro) | Belinostat Acid (DP-III) | Acid-catalyzed C-N bond hydrolysis | ~11.6% degradation[1] |
| Basic Stress (In Vitro) | Belinostat Amide (DP-I) | Base-catalyzed nucleophilic attack | ~31.7% degradation[1] |
| Oxidative Stress (In Vitro) | Belinostat Amide (DP-I) | Peroxide-mediated N-O bond cleavage | ~17.4% degradation[1] |
| Hepatic UGT1A1 (In Vivo) | Belinostat Glucuronide | Phase II O-glucuronidation | >80% of metabolized dose[2] |
| Hepatic CYPs (In Vivo) | Belinostat Amide & Acid | Phase I reduction/hydrolysis | Minor fraction[3] |
Section 2: Formulation & Handling Troubleshooting (In Vitro)
Q: My Belinostat stock solutions are degrading rapidly during storage. How can I prevent the hydrolytic cleavage of the hydroxamic acid in aqueous formulations? A: Belinostat is highly unstable in liquid solutions above pH 8.5[4]. If you must use aqueous buffers, strictly maintain the pH between 6.0 and 7.0. However, for long-term stability or oral formulation development, transitioning to an Amorphous Solid Dispersion (ASD) is highly recommended. Dispersing the drug in a neutral polymer matrix restricts water mobility and controls the microenvironmental pH, effectively halting hydrolysis[4].
Protocol 1: Preparation of Self-Validating Amorphous Solid Dispersions (ASDs)
-
Causality: By trapping Belinostat in an amorphous state using neutral polyvinyl lactam polymers, the physical barrier prevents moisture ingress, and the absence of basic excipients prevents the base-catalyzed nucleophilic attack that forms Belinostat Acid and Belinostat Dimer[4].
-
Methodology:
-
Solubilization: Dissolve Belinostat and a neutral polyvinyl lactam polymer (e.g., copovidone) in a 1:3 (w/w) ratio using a volatile organic solvent system (e.g., ethanol/dichloromethane).
-
Homogenization: Sonicate the mixture at 25°C for 15 minutes. Crucial: Do not exceed 30°C to prevent premature thermal degradation of the hydroxamate.
-
Desolvation: Rapidly evaporate the solvent using a spray dryer with an inlet temperature of 40°C. The rapid drying kinetically traps Belinostat in its amorphous state.
-
Secondary Drying: Place the resulting powder in a vacuum desiccator at room temperature for 24 hours to remove residual solvents.
-
System Validation: Reconstitute a 1 mg/mL sample in pH 7.0 buffer and immediately analyze via UHPLC-UV. The system is validated and safe for experimental use if the peak area of Belinostat Acid (DP-III) constitutes < 0.2% of the total chromatogram[4].
-
Section 3: Experimental Assay Troubleshooting (In Vivo / Cell Culture)
Q: How can I prevent premature metabolic inactivation of Belinostat in my 3D cell-based assays or in vivo models? A: Because UGT1A1 rapidly glucuronidates the hydroxamic acid, unprotected Belinostat often fails to reach solid tumor cores in effective concentrations[5]. To troubleshoot this, you can utilize a prodrug strategy (such as the boron-containing ZL277)[6] or employ transition metal complexation. Complexing Belinostat with Cu(II) creates a prodrug (Cubisbel) that sterically shields the hydroxamate from UGT1A1. Upon entering the reducing environment of a tumor cell, Cu(II) reduces to Cu(I), releasing the active drug[5].
Workflow of Cu(II) complexation to shield Belinostat from UGT1A1 metabolism.
Protocol 2: Synthesis of Cu(II)-Belinostat Complex for Metabolic Shielding
-
Causality: The hydroxamic acid group is the primary target for Phase II metabolism. By coordinating this moiety to Cu(II) via bidentate O,O'-chelation, the active site is electronically and sterically blocked from UGT1A1 enzymes, vastly improving the drug's half-life in metabolic assays[5].
-
Methodology:
-
Precursor Preparation: Prepare a 10 mM solution of Belinostat in anhydrous methanol. Separately, prepare a 5 mM solution of Copper(II) chloride (CuCl₂) in methanol.
-
Chelation: Add the CuCl₂ solution dropwise to the Belinostat solution under continuous magnetic stirring at 25°C. Maintain a strict 1:2 (Cu:Belinostat) molar ratio.
-
Deprotonation: Adjust the apparent pH to ~6.5 using 0.1 M methanolic NaOH. Crucial: This facilitates the deprotonation of the hydroxamic acid, enabling stable bidentate chelation.
-
Isolation: Stir for 2 hours until a distinct green/blue precipitate forms. Isolate the complex via centrifugation (10,000 × g, 10 min).
-
Purification: Wash the pellet twice with cold methanol to remove unreacted ligand, followed by a single diethyl ether wash. Dry under vacuum.
-
System Validation: Incubate the synthesized complex with recombinant UGT1A1 and UDPGA for 60 minutes at 37°C. Quantify the remaining parent complex via LC-MS/MS. The protocol is validated if glucuronide formation is reduced by >80% compared to a parallel control of uncomplexed Belinostat[5].
-
References
-
Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Taylor & Francis.1
-
FDA Prescribing Information for BELEODAQ (belinostat). U.S. Food and Drug Administration. 3
-
New oral formulations of belinostat (US20200155485A1). Google Patents.4
-
Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. PubMed Central. 6
-
Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer. PubMed Central. 5
-
Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLOS One. 2
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US20200155485A1 - New oral formulations of belinostat - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation of Belinostat Amide as a Selective HDAC6 Inhibitor: A Comparative Guide
As the epigenetic landscape of drug discovery matures, the focus has shifted from broad-spectrum pan-HDAC inhibitors toward isoform-selective targeting. While Belinostat is an FDA-approved pan-HDAC inhibitor highly effective in peripheral T-cell lymphoma, its broad activity across Class I and Class IIb histone deacetylases often leads to dose-limiting toxicities. Enter Belinostat amide (CAS 1485081-57-9), a synthesized peptidomimetic derivative and metabolite that restricts the pharmacophore's binding affinity, transforming it into a highly selective research tool for investigating Histone Deacetylase 6 (HDAC6) [1].
This guide provides an objective comparison of Belinostat amide against established HDAC6-selective inhibitors and outlines self-validating experimental protocols to confirm its selectivity in vitro and in cellulo.
Structural & Mechanistic Rationale
HDAC6 is unique among the zinc-dependent HDACs. Unlike Class I HDACs (HDAC1/2/3/8) which reside primarily in the nucleus to regulate chromatin, HDAC6 is localized to the cytoplasm and features two catalytic domains (CD1 and CD2). Its primary substrates are non-histone proteins, most notably α-tubulin and HSP90 [4].
The selectivity of Belinostat amide arises from the structural modification of the parent drug's hydroxamic acid zinc-binding group (ZBG) into an amide. The catalytic pocket of Class I HDACs is narrow and highly rigid, requiring a perfect bidentate chelation of the zinc ion. In contrast, the CD2 domain of HDAC6 possesses a wider, more accommodating active site. The amide substitution sterically and electronically hinders tight binding in Class I pockets while maintaining sufficient cap-group and linker interactions to effectively inhibit the wider HDAC6 pocket.
Diagram illustrating HDAC6 inhibition by Belinostat amide and its downstream cellular effects.
Quantitative Comparison of HDAC6 Inhibitors
To contextualize the performance of Belinostat amide, we must benchmark it against the parent compound (Belinostat) and the industry-standard HDAC6-selective probes: Ricolinostat (ACY-1215) and Tubastatin A .
Table 1: Target Profile and Selectivity Comparison
| Inhibitor | Target Profile | HDAC6 IC₅₀ | HDAC1 IC₅₀ | Selectivity Index (HDAC1/HDAC6) |
| Belinostat | Pan-HDAC | ~27 nM | ~27 nM | ~1x (Non-selective) |
| Belinostat Amide | HDAC6 Selective | Nanomolar | Micromolar | High (>10x) [1] |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 5 nM | 58 nM | ~11.6x [2] |
| Tubastatin A | HDAC6 Selective | 15 nM | >16,400 nM | >1090x [3] |
Insight: While Tubastatin A remains the gold standard for pure in vitro selectivity [3], Ricolinostat and Belinostat amide offer superior pharmacokinetic translation for in vivo models. Belinostat amide is particularly valuable for researchers looking to isolate the HDAC6-specific effects of Belinostat metabolism without the confounding variables of Class I inhibition.
Experimental Validation Protocols
As an application scientist, I emphasize that a compound's selectivity is only as reliable as the assay used to measure it. The following protocols are designed as self-validating systems —incorporating intrinsic controls to definitively prove HDAC6 selectivity over Class I HDACs.
Protocol A: Cell-Free Fluorogenic Enzymatic Profiling
This assay quantifies direct enzyme-inhibitor binding kinetics.
-
The Causality: We utilize the substrate Boc-Lys(Ac)-AMC . In its intact form, it is non-fluorescent. Active HDAC6 removes the acetyl group from the lysine. Subsequently, a developer solution containing Trypsin specifically cleaves the deacetylated lysine, releasing the AMC fluorophore (Ex: 360 nm / Em: 460 nm). If Belinostat amide successfully inhibits HDAC6, fluorescence remains at baseline.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM TCEP). Note: BSA prevents the enzyme from adhering to the microplate walls, while TCEP is chosen over DTT because it is a more stable reducing agent that preserves the zinc-dependent active site.
-
Enzyme Incubation: Dilute recombinant human HDAC6 and HDAC1 (in separate wells) to their respective Michaelis constant ( Km ) concentrations. Pre-incubate with a serial dilution of Belinostat amide (1 nM to 10 μM) for 15 minutes at 37°C.
-
Substrate Addition: Add 50 μM of Boc-Lys(Ac)-AMC to all wells. Incubate for 30 minutes at 37°C.
-
Development: Add the Trypsin developer solution and incubate for 15 minutes at room temperature.
-
Validation Controls:
-
Positive Control: Belinostat (Pan-HDAC) should quench fluorescence in both HDAC1 and HDAC6 wells.
-
Negative Control: Vehicle (DMSO) establishes the maximum fluorescence (100% activity).
-
-
Detection: Read fluorescence at 360/460 nm using a microplate reader and plot the dose-response curve to calculate the IC₅₀.
Protocol B: Cellular Target Engagement (Western Blotting)
In vitro enzymatic assays do not account for cell permeability or intracellular compartmentalization. We must validate target engagement in cellulo.
-
The Causality: Because HDAC6 is restricted to the cytoplasm and strictly targets α-tubulin, while HDAC1/2/3 are restricted to the nucleus and target histones, we can use biomarker accumulation to prove selectivity [4, 5]. A true HDAC6 inhibitor will induce hyperacetylation of α-tubulin without altering acetylated Histone H3 levels.
Step-by-step experimental workflow for validating HDAC6 selectivity via Western blot.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed multiple myeloma cells (e.g., MM.1S) or HeLa cells at 1×106 cells/well. Treat with Belinostat amide at varying concentrations (0.1 μM, 1 μM, 5 μM, 10 μM) for 24 hours.
-
Self-Validating Controls: Treat parallel wells with 1 μM Tubastatin A (HDAC6-selective positive control) and 1 μM Belinostat (Pan-HDAC positive control).
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors and 1 μM Trichostatin A (TSA). Note: Adding TSA to the lysis buffer is a critical causality step; it immediately halts all post-lysis deacetylase activity, preserving the cellular acetylation state at the exact moment of lysis.
-
Immunoblotting: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against:
-
Acetylated α-Tubulin (Lys40): Readout for HDAC6 inhibition.
-
Total α-Tubulin: Loading control.
-
Acetylated Histone H3 (Lys9/14): Readout for Class I HDAC inhibition.
-
Total Histone H3: Loading control.
-
-
Interpretation: Belinostat amide should show a robust, dose-dependent increase in Acetylated α-Tubulin bands. Crucially, the Acetylated Histone H3 band should remain unchanged compared to the DMSO control. If H3 acetylation increases at high doses (e.g., 10 μM), it indicates the compound has breached its selectivity window and is beginning to inhibit Class I HDACs.
Conclusion
Belinostat amide represents a powerful, targeted iteration of its pan-HDAC parent compound. By shifting the structural affinity away from the rigid Class I catalytic pocket and toward the wider CD2 domain of HDAC6, it provides researchers with a highly selective tool to study microtubule dynamics, protein degradation (via HSP90), and aggresome clearance. When validated through rigorous, self-controlled enzymatic and cellular assays, Belinostat amide stands as a robust alternative to Tubastatin A and Ricolinostat in epigenetic drug development workflows.
References
-
Creation of a histone deacetylase 6 inhibitor and its biological effects Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation Journal of Neuroscience. URL:[Link]
Introduction to Belinostat and the Rationale for Combination Therapy
A Comparative Guide to the Synergistic Effects of Belinostat with Chemotherapy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synergistic potential of Belinostat, a pan-histone deacetylase (HDAC) inhibitor, when used in combination with traditional chemotherapy agents. We will explore the mechanistic rationale for these combinations, present supporting preclinical and clinical data, and detail the experimental protocols necessary to validate and quantify these synergistic interactions.
Belinostat (Beleodaq®) is a potent, hydroxamate-based pan-HDAC inhibitor that blocks the activity of most zinc-dependent HDAC enzymes.[1] HDACs are crucial epigenetic regulators that remove acetyl groups from histones and other proteins.[2][3] In cancer cells, the overexpression of certain HDACs leads to the condensation of chromatin, which transcriptionally silences tumor suppressor genes, thereby promoting unchecked cell proliferation and survival.[3][4]
By inhibiting HDACs, Belinostat induces the accumulation of acetylated histones, leading to a more relaxed and transcriptionally active chromatin structure.[4][5] This epigenetic reprogramming can reactivate silenced tumor suppressor genes, ultimately triggering cell cycle arrest, differentiation, and apoptosis in malignant cells.[4][5][6] Belinostat has demonstrated preferential cytotoxicity towards tumor cells compared to normal cells and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2]
The rationale for combining Belinostat with chemotherapy is multifaceted. Its primary role in combination regimens is to sensitize cancer cells to the cytotoxic effects of other agents. This is achieved through several mechanisms:
-
Chromatin Decondensation: By relaxing the chromatin structure, Belinostat can enhance the access of DNA-damaging agents to their targets.[7][8]
-
Downregulation of DNA Repair: Belinostat can impair cancer cells' ability to repair DNA damage by downregulating key repair proteins, making them more susceptible to agents that cause DNA breaks.[5][7][8]
-
Modulation of Protein Stability: Through inhibition of HDAC6, Belinostat can affect the acetylation and stability of non-histone proteins like α-tubulin and Hsp90, creating synergy with microtubule-targeting agents and proteasome inhibitors.[7][8]
-
Induction of Apoptosis: Belinostat primes cells for apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), lowering the threshold for chemotherapy-induced cell death.[5]
Comparative Analysis of Belinostat-Chemotherapy Combinations
The synergistic potential of Belinostat has been explored across various classes of chemotherapeutic agents in both preclinical models and clinical trials.
Combination with DNA-Damaging Agents
This class includes platinum compounds (Cisplatin, Carboplatin), anthracyclines (Doxorubicin), and topoisomerase inhibitors (Etoposide). The synergy arises primarily from Belinostat's ability to create a more open chromatin structure, allowing these drugs greater access to the DNA, and its capacity to inhibit DNA repair pathways.[5][7][8]
Supporting Data:
-
Platinum Agents (Carboplatin, Cisplatin): Preclinical data demonstrated that Belinostat is synergistic with carboplatin and paclitaxel in ovarian cancer.[9] A Phase I study of Belinostat with carboplatin and paclitaxel found the combination to be well-tolerated with no pharmacokinetic interactions.[10] In a Phase II study for recurrent epithelial ovarian cancer, the Belinostat, carboplatin, and paclitaxel (BelCaP) regimen demonstrated clinical benefit in heavily pretreated patients.[9] Studies in lung cancer models also suggest that HDAC inhibitors facilitate the action of DNA damaging agents by relaxing chromatin.[11]
-
Anthracyclines (Doxorubicin): Strong synergistic effects have been observed in vitro between Belinostat and doxorubicin in sarcoma cell lines.[12] A Phase I/II clinical trial combining the two agents in patients with soft tissue sarcomas found the regimen to be well-tolerated, with a moderate response rate but a time to progression superior to some reports of single-agent doxorubicin.[13]
-
Topoisomerase Inhibitors (Etoposide): A synergistic effect has been shown for the combination of HDAC inhibitors with topoisomerase inhibitors.[14] A Phase I trial of Belinostat with cisplatin and etoposide in advanced solid tumors, particularly neuroendocrine cancers and small cell lung cancer (SCLC), reported objective responses in 39% of patients, indicating the combination is safe and active.[14][15]
Combination with Microtubule-Targeting Agents
This category includes taxanes (Paclitaxel) and vinca alkaloids (Vincristine). Synergy is achieved by targeting different aspects of mitosis. While microtubule agents directly interfere with spindle formation, Belinostat can induce mitotic arrest and prevent the formation of polyploid cells that can lead to drug resistance.[6][16]
Supporting Data:
-
Vincristine & Paclitaxel: In a preclinical model of diffuse large B-cell lymphoma (DLBCL), combining Belinostat with low doses of vincristine or paclitaxel synergistically induced apoptosis in resistant cell lines.[6] The study showed that Belinostat prevents vincristine-induced polyploidy, a potential mechanism of resistance.[6][16] This provides a strong rationale for using low-dose microtubule-targeting agents with HDAC inhibitors.[6]
Combination with Multi-Agent Regimens (e.g., CHOP)
CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) is a standard regimen for lymphomas. The addition of Belinostat (Bel-CHOP) aims to enhance the efficacy of the entire regimen through the combined synergistic mechanisms described above.
Supporting Data:
-
A clinical trial investigating Bel-CHOP as a first-line treatment for newly diagnosed PTCL found the combination to be well-tolerated.[17] The maximum tolerated dose of Belinostat in the combination was the same as its single-agent dose, and the regimen yielded an overall response rate of 86%, with 71% of patients achieving a complete response at the MTD.[17]
Summary of Preclinical and Clinical Findings
| Chemotherapy Agent(s) | Cancer Type / Model | Key Finding | Reference(s) |
| Carboplatin + Paclitaxel | Ovarian Cancer | Combination was well-tolerated and showed clinical benefit in heavily pretreated patients. | [9][10] |
| Cisplatin + Etoposide | Small Cell Lung Cancer (SCLC), Neuroendocrine Tumors | Combination was safe and active, with an objective response rate of 39% in all patients and 47% in the neuroendocrine cohort. | [14][15] |
| Doxorubicin | Soft Tissue Sarcoma | Well-tolerated combination with a median time to progression superior to single-agent doxorubicin. Strong in vitro synergy. | [12][13] |
| Vincristine / Paclitaxel | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistically induces apoptosis in HDACi-resistant cell lines and prevents drug resistance-associated polyploidy. | [6][16] |
| Gemcitabine | Pancreatic Cancer | Belinostat enhanced the apoptotic effect of gemcitabine in vitro. | [18][19] |
| CHOP Regimen | Peripheral T-cell Lymphoma (PTCL) | Bel-CHOP was well-tolerated and showed a high overall response rate (86%) as a first-line therapy. | [17] |
| Cisplatin, Doxorubicin, Cyclophosphamide | Thymic Epithelial Tumors | The combination was active and feasible, with objective response rates of 64% in thymoma and 21% in thymic carcinoma. | [20][21] |
Experimental Protocols for Synergy Assessment
To quantitatively assess the interaction between Belinostat and chemotherapy, a systematic experimental approach is required. The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted standard.[22][23][24]
Protocol: In Vitro Synergy Assessment via Combination Index (CI)
This protocol outlines the workflow for determining if a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[23][25]
Objective: To calculate the CI for Belinostat combined with a chemotherapy agent in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Belinostat and chemotherapy agent of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or plate reader
-
CI calculation software (e.g., CompuSyn, or R packages)[26]
Methodology:
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Separately treat cells with a serial dilution of Belinostat and the chemotherapy agent (typically 7-8 concentrations). Include untreated and vehicle-only controls.
-
Incubate for a defined period (e.g., 72 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Constant-Ratio Combination Assay:
-
The experimental design should use a constant drug ratio, which is determined by the ratio of the individual drugs' IC50 values (e.g., IC50 Belinostat : IC50 Chemo).[27]
-
Prepare a serial dilution of the drug combination, maintaining the constant ratio across all concentrations.
-
Seed cells as in Step 1 and treat with the combination serial dilution.
-
Incubate for the same duration (e.g., 72 hours) and measure cell viability.
-
-
Data Analysis and CI Calculation:
-
Normalize the viability data to the untreated controls.
-
Input the dose-response data for the single agents and the combination into a program like CompuSyn.
-
The software uses the median-effect equation to calculate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell kill, respectively).
-
Interpretation of CI Values: [25][26]
-
CI < 0.85-0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
Protocol: In Vivo Xenograft Model for Synergy Assessment
Objective: To evaluate the synergistic antitumor activity of Belinostat and chemotherapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cells for implantation
-
Belinostat and chemotherapy agent formulations for injection
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation and Cohort Formation:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment cohorts (n=8-10 mice per group):
-
Vehicle Control
-
Belinostat alone
-
Chemotherapy agent alone
-
Belinostat + Chemotherapy agent
-
-
-
Treatment Administration:
-
Administer drugs according to established preclinical schedules. For example, Belinostat might be given via intraperitoneal (IP) injection daily for 5 days, while a chemotherapy agent like cisplatin is given once weekly.[18][19]
-
The combination group receives both treatments, often with a specific sequence (e.g., Belinostat administered hours before chemotherapy) to maximize mechanistic synergy.[14]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of toxicity.
-
Primary endpoints include Tumor Growth Inhibition (TGI) and assessment of statistical significance between the combination group and the single-agent/control groups. An endpoint of a specific tumor volume (e.g., 1500 mm³) or a set study duration (e.g., 28 days) is established.
-
A secondary endpoint can be overall survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate TGI for each treatment group relative to the vehicle control.
-
Synergy is inferred if the TGI of the combination group is significantly greater than the additive effects of the single-agent groups. Statistical tests (e.g., two-way ANOVA) are used to determine significance.
-
Conclusion and Future Directions
The combination of the HDAC inhibitor Belinostat with various classes of chemotherapy presents a compelling therapeutic strategy. By targeting the epigenetic landscape of cancer cells, Belinostat can lower the threshold for chemotherapy-induced cytotoxicity, potentially overcoming drug resistance and improving clinical outcomes. Strong preclinical and clinical evidence supports its synergy with DNA-damaging agents, microtubule inhibitors, and multi-agent regimens like CHOP.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combinations. Further investigation into optimal dosing schedules and sequences will be critical to maximizing synergistic effects while managing toxicity. The continued exploration of Belinostat combinations offers a promising avenue for advancing cancer therapy.
Sources
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Belinostat (Beleodaq) [southcarolinablues.com]
- 3. dovepress.com [dovepress.com]
- 4. What is Belinostat used for? [synapse.patsnap.com]
- 5. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ercongressi.it [ercongressi.it]
- 8. ercongressi.it [ercongressi.it]
- 9. Phase II activity of belinostat (PXD-101), carboplatin, and paclitaxel in women with previously treated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I/II Clinical Trial of Belinostat (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Phase I trial of belinostat with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Belinostat and vincristine demonstrate mutually synergistic cytotoxicity associated with mitotic arrest and inhibition of polyploidy in a preclinical model of aggressive diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. punnettsquare.org [punnettsquare.org]
- 26. researchgate.net [researchgate.net]
- 27. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of the Pan-HDAC Inhibitors: Belinostat and Vorinostat
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a pivotal class of drugs. By targeting the enzymes responsible for removing acetyl groups from histones and other proteins, these agents can induce chromatin relaxation, leading to the reactivation of tumor suppressor genes and subsequent anti-neoplastic effects. This guide provides an in-depth comparative analysis of two prominent pan-HDAC inhibitors, Belinostat and Vorinostat, intended for researchers, scientists, and drug development professionals.
Introduction to Belinostat and Vorinostat
Belinostat and Vorinostat are both hydroxamic acid-based compounds that function as broad-spectrum, or "pan," HDAC inhibitors, targeting multiple zinc-dependent HDAC enzymes across Class I, II, and IV.[1][2] Their shared mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This leads to an accumulation of acetylated histones, promoting a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Despite their similar mechanistic class, key differences in their chemical structures, clinical indications, and pharmacological profiles warrant a detailed comparison to inform future research and clinical development. Vorinostat (suberoylanilide hydroxamic acid or SAHA) was the first HDAC inhibitor to receive FDA approval in 2006 for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL).[2] Belinostat (PXD101) gained FDA approval in 2014 for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1]
Chemical and Physical Properties
A fundamental comparison begins with the molecular architecture of these two inhibitors.
| Property | Belinostat | Vorinostat |
| Chemical Structure |
|
|
| IUPAC Name | (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | N-hydroxy-N'-phenyloctanediamide |
| Molecular Formula | C₁₅H₁₄N₂O₄S | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 318.35 g/mol | 264.32 g/mol |
Data sourced from public chemical databases.
Belinostat possesses a sulfonamide-hydroxamide structure, distinguishing it from the simpler linear aliphatic chain of Vorinostat.[3] These structural differences can influence their binding affinity to different HDAC isoforms and contribute to variations in their pharmacokinetic and pharmacodynamic properties.
Mechanism of Action and Cellular Effects
Both Belinostat and Vorinostat exert their anti-cancer effects through the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This modulation of the cellular acetylome triggers a cascade of downstream events culminating in anti-tumor activity.
Figure 1: General signaling pathway of HDAC inhibition by Belinostat and Vorinostat, leading to anti-cancer cellular outcomes.
Comparative In Vitro Efficacy
The relative potency of Belinostat and Vorinostat has been evaluated in various preclinical models. While both are pan-HDAC inhibitors, their efficacy can differ depending on the cellular context.
In a study comparing several HDAC inhibitors for their ability to reactivate latent HIV-1, Belinostat was found to be more potent than Vorinostat.[4] In latently infected cell lines, Belinostat at 250nM induced a significantly higher level of p24 production (a marker of viral replication) compared to Vorinostat at the same concentration.[5]
A study on sarcoma cell lines also revealed differences in their cytotoxic potential. In the SW-982 synovial sarcoma cell line, the IC50 value for Belinostat was 1.4 µM, while for Vorinostat it was 8.6 µM, suggesting greater potency of Belinostat in this cell line.[1] Conversely, in the SW-1353 chondrosarcoma cell line, the IC50 for Vorinostat was 2.0 µM compared to 2.6 µM for Belinostat.[1] These findings highlight that the relative potency of these inhibitors can be cell-type specific.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in Sarcoma Cell Lines
| Compound | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) |
| Belinostat | 1.4 µM | 2.6 µM |
| Vorinostat | 8.6 µM | 2.0 µM |
| Data from a study on multidrug resistant sarcoma cell lines.[1] |
Pharmacokinetics and Metabolism
The clinical application and dosing schedules of Belinostat and Vorinostat are influenced by their distinct pharmacokinetic profiles.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Belinostat | Vorinostat |
| Administration | Intravenous | Oral |
| Elimination Half-life | ~1.1 hours | ~2.0 hours |
| Primary Metabolism | Hepatic, primarily via UGT1A1 | Hepatic, via glucuronidation (UGT2B17) and hydrolysis |
| Primary Excretion | Renal (as metabolites) | Renal and Fecal |
Pharmacokinetic parameters can vary between studies and patient populations. Data compiled from multiple sources.[6][7][8]
Belinostat is administered intravenously and has a relatively short half-life.[6] Its metabolism is predominantly mediated by the UGT1A1 enzyme, which has known genetic polymorphisms that can affect drug exposure and toxicity.[9] Vorinostat is orally bioavailable and also has a short half-life.[8] It is metabolized through glucuronidation, primarily by UGT2B17, and hydrolysis.[8] The differing routes of administration and metabolic pathways are critical considerations in clinical practice.
Clinical Efficacy and Safety Profile
The clinical utility of Belinostat and Vorinostat has been established in specific hematological malignancies.
Belinostat was granted accelerated approval for relapsed or refractory PTCL based on the BELIEF trial, which demonstrated an overall response rate (ORR) of 25.8%, including a 10.8% complete response (CR) rate.[10] The median duration of response was 8.4 months.[11]
Vorinostat's approval for CTCL was based on two open-label trials showing an ORR of approximately 30%.[12]
A direct comparison of their safety profiles reveals some overlapping and some distinct adverse events.
Table 3: Comparison of Common Adverse Events (All Grades) from Pivotal Trials
| Adverse Event | Belinostat (BELIEF Trial, n=129) | Vorinostat (Pivotal Trial, n=74) |
| Nausea | 42% | 41% |
| Fatigue | 37% | 52% |
| Pyrexia (Fever) | 35% | Not Reported |
| Anemia | 33% | Not Reported |
| Vomiting | 29% | Not Reported |
| Diarrhea | Not Reported | 52% |
| Thrombocytopenia | 23% | Not Reported |
Data compiled from publicly available clinical trial information. Direct comparison should be interpreted with caution due to differences in trial design and patient populations.[3][13][14]
Both drugs are associated with gastrointestinal and constitutional side effects. Hematological toxicities are also observed with both agents. Of note, elevations in serum aminotransferase levels have been reported with Belinostat, with one case of fatal hepatic failure, whereas such events have been less frequently associated with Vorinostat.[13]
Experimental Protocols
To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key in vitro assays.
Biochemical HDAC Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified HDAC isoforms.
Figure 2: Workflow for a fluorometric biochemical HDAC activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of Belinostat and Vorinostat in assay buffer (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO).
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to the working concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
-
Reaction Setup:
-
In a black 96-well plate, add 40 µL of assay buffer, 10 µL of the diluted inhibitor (or vehicle), and 25 µL of the diluted HDAC enzyme to each well.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease like trypsin) to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355-365 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
Cell Viability Assay (XTT/MTS)
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. For suspension cells, a round-bottom plate may be preferred.
-
-
Compound Treatment:
-
Prepare serial dilutions of Belinostat and Vorinostat in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
XTT/MTS Reagent Addition:
-
Add 50 µL of XTT labeling mixture or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450-500 nm (for XTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values from the dose-response curves.[17]
-
Western Blot Analysis of Histone Acetylation
This protocol is used to visualize the increase in histone acetylation following treatment with HDAC inhibitors.
Figure 3: Workflow for Western blot analysis of histone acetylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture T-cell lymphoma cells and treat with IC50 concentrations of Belinostat, Vorinostat, or vehicle (DMSO) for a defined period (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in water.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (15-20 µg) in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.[5]
-
Conclusion
Belinostat and Vorinostat, while both classified as pan-HDAC inhibitors, exhibit distinct profiles that are crucial for researchers and drug developers to understand. Their structural differences likely contribute to variations in their in vitro potency across different cell lines. Their unique pharmacokinetic and metabolic pathways, particularly the involvement of specific UGT enzymes, have important implications for drug-drug interactions and patient-specific dosing considerations. Clinically, their approvals in different subtypes of T-cell lymphoma underscore the nuanced therapeutic windows for this class of drugs. The provided experimental protocols offer a standardized framework for conducting head-to-head comparisons, which are essential for elucidating the subtle yet significant differences between these two important anti-cancer agents and for guiding the development of next-generation HDAC inhibitors.
References
- HDAC Inhibition Assays. Bio-protocol.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014, October 15).
- Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase in. (2022, March 14). Semantic Scholar.
- Vorinostat. (2020, September 12). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek.
- HDAC-Glo™ I/II Assays.
- Bodiford, A., Bodge, M., Talbott, M. S., & Reddy, N. M. (2014). Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. OncoTargets and therapy, 7, 1889–1895.
- Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. (2026, March 14).
- Histone H3ac (pan-acetyl) antibody (pAb). Proteintech.
- FDA Approval: Belinostat for the Treatment of Patients with Relapsed or Refractory Peripheral T-cell Lymphoma. (2015, June 14). AACR Journals.
- Protocol Guide: XTT Assay for Cell Viability and Prolifer
- Khan, I., & La Thangue, N. B. (2020). Recent Update of HDAC Inhibitors in Lymphoma. Frontiers in cell and developmental biology, 8, 575184.
- de Jonge, M., et al. (2016). Pharmacogenomics and histone deacetylase inhibitors. Pharmacogenomics, 17(15), 1687-1698.
- Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. Journal of Pharmaceutical and Biomedical Analysis.
- FDA Approval: Belinostat for the Treatment of Patients with Relapsed or Refractory Peripheral T-cell Lymphoma. (2015, June 15). Clinical Cancer Research.
- Bernhart, E., et al. (2017). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Oncotarget, 8(48), 83630-83643.
- western for methylated histone. (2009, February 22). Protocol Online.
- Marmion, C. J., et al. (2020). Vorinostat and Belinostat, hydroxamate-based anti-cancer agents, are nitric oxide donors. Journal of inorganic biochemistry, 206, 110981.
- Foss, F., et al. (2015). Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review.
- Mann, B. S., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules (Basel, Switzerland), 20(3), 4233–4269.
- Histone western blot protocol. Abcam.
- Clinical pharmacology profile of vorinostat, a histone deacetylase inhibitor. (2013, July 3). PubMed.
- Extraction, purification and analysis of histones. (2007, June 7).
- A protein isolation method for western blot to study histones with an internal control protein. (2018, January 5). Open Academic Journals Index.
- Belinost
- center for drug evaluation and.
- Comparative in vivo pharmacokinetic parameters of free drug and belinostat-loaded liposomal formulations.
- Belinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. (2019, June 17).
- Isoform-specific vs. pan-histone deacetylase inhibition as approaches for countering glioblastoma: an in vitro study. NASA Technical Reports Server (NTRS).
- Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: effect on HIV production in latently infected cells and T-cell activation. AIDS research and human retroviruses, 29(1), 108-117.
- belinost
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Histone H3ac (pan-acetyl) antibody (pAb) | Proteintech [ptglab.com]
- 6. dovepress.com [dovepress.com]
- 7. Clinical pharmacology profile of vorinostat, a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 10. Belinostat (Beleodaq) [southcarolinablues.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. oaji.net [oaji.net]
Validating the Anti-Tumor Activity of Belinostat Amide in Xenograft Models: A Comparative Guide
As the landscape of epigenetic cancer therapy evolves, drug development professionals are increasingly shifting focus from broad-spectrum pan-HDAC (histone deacetylase) inhibitors to isoform-selective agents. Belinostat (PXD101) is a well-established, FDA-approved pan-HDAC inhibitor used for peripheral T-cell lymphoma (PTCL). However, its primary Phase I reductive metabolite—Belinostat Amide —has emerged not merely as a metabolic byproduct, but as a potent, selective inhibitor of HDAC6.
This guide provides a comprehensive, objective comparison of Belinostat Amide against its parent compound (Belinostat) and the industry-standard pan-HDAC inhibitor Vorinostat (SAHA). Furthermore, it outlines a self-validating, step-by-step xenograft methodology designed to rigorously evaluate isoform-specific anti-tumor efficacy and pharmacodynamics.
Mechanistic Divergence: Pan-HDAC vs. Isoform-Selective Inhibition
To understand the experimental design, we must first establish the causality behind the compound's mechanism. Belinostat is heavily metabolized in the liver; while 80-90% undergoes UGT1A1-mediated glucuronidation, cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) convert a fraction of the drug into [1].
Unlike Class I HDACs (which reside in the nucleus and regulate histone acetylation), HDAC6 is a Class IIb enzyme located primarily in the cytoplasm. It is responsible for deacetylating non-histone proteins like α-tubulin and HSP90. By selectively [2], Belinostat Amide disrupts the aggresome-autophagy pathway. This leads to an accumulation of cytotoxic misfolded proteins in tumor cells, triggering apoptosis without the severe hematological toxicities (e.g., thrombocytopenia) typically caused by Class I HDAC blockade.
Fig 1: Mechanism of action for Belinostat Amide targeting HDAC6 to induce tumor apoptosis.
Comparative Pharmacological Profiling
Before advancing to in vivo models, it is crucial to benchmark the compound against existing alternatives. Table 1 summarizes the distinct pharmacological profiles of these epigenetic modulators, highlighting why Belinostat Amide requires a tailored xenograft approach.
Table 1: Comparative Pharmacological & Pharmacokinetic Profile
| Compound | Primary Target | Structural Class | Half-Life (Mouse) | Key Metabolic Pathway |
| Belinostat Amide | HDAC6 (Selective) | Peptidomimetic / Amide | ~1.5 - 2.0 hrs | Hepatic clearance (Phase I) |
| Belinostat | Pan-HDAC (Class I, II) | Hydroxamate | ~1.1 hrs | UGT1A1 (Glucuronidation) |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | Hydroxamate | ~2.0 hrs | Glucuronidation / β-oxidation |
Experimental Methodology: Xenograft Validation Protocol
To validate the anti-tumor activity of Belinostat Amide, the experimental design must be a self-validating system . This means incorporating internal controls that actively prove the integrity of the data at each phase.
Fig 2: Step-by-step xenograft workflow for validating in vivo anti-tumor efficacy.
Step 1: Cell Line Preparation & Quality Control
-
Action: Expand human ovarian carcinoma (A2780) or colorectal carcinoma (HCT116) cells in RPMI-1640 supplemented with 10% FBS.
-
Causality: These cell lines are highly dependent on the aggresome pathway for managing misfolded proteins, making them highly sensitive to HDAC6 inhibition.
-
Self-Validation: Perform Short Tandem Repeat (STR) profiling and PCR-based mycoplasma testing 48 hours prior to harvest. Mycoplasma contamination alters cellular metabolism and immune responses, which can artificially skew tumor growth rates and invalidate efficacy data.
Step 2: Subcutaneous Inoculation & Engraftment
-
Action: Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old athymic nude mice (nu/nu).
-
Causality: Matrigel provides a localized, nutrient-rich extracellular matrix that prevents cell dispersion, enhancing initial cell survival and promoting uniform tumor vascularization.
Step 3: Stratified Randomization
-
Action: Monitor tumor growth daily using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Once tumors reach an average volume of 100–150 mm³, randomize mice into four cohorts (Vehicle, Belinostat Amide, Belinostat, Vorinostat).
-
Causality: Initiating dosing only when tumors reach 100 mm³ ensures that the tumor microenvironment is fully established and vascularized. Dosing too early risks generating false-positive efficacy results caused by the drug inhibiting initial engraftment rather than actively shrinking an established tumor.
-
Self-Validation: Use a stratified randomization block. Run an ANOVA on the starting volumes across all groups to statistically prove that no group has an baseline advantage ( p>0.05 ).
Step 4: Dosing Strategy & In-Life Monitoring
-
Action: Administer compounds at 40 mg/kg via intraperitoneal (IP) injection daily for 21 days.
-
Causality: IP administration bypasses the rapid first-pass hepatic glucuronidation seen with oral delivery, ensuring sufficient systemic exposure of the active compounds within the tumor microenvironment [3].
-
Self-Validation: Weigh mice concurrently with tumor measurements. Body weight loss serves as an internal control for the Maximum Tolerated Dose (MTD). A weight loss of >10% triggers a mandatory dosing holiday.
Step 5: Endpoint Pharmacodynamic (PD) Analysis
-
Action: Harvest tumors exactly 4 hours post-final dose. Snap-freeze half the tissue in liquid nitrogen for LC-MS/MS quantification, and fix the other half in formalin for immunohistochemistry (IHC).
-
Causality: The 4-hour window captures the Tmax dynamic for amide-based inhibitors in solid tumor tissue. IHC must stain for both Acetyl-α-Tubulin (biomarker for HDAC6 inhibition) and Acetyl-Histone H3 (biomarker for Class I HDAC inhibition) to prove target selectivity in vivo.
In Vivo Data Interpretation: Efficacy vs. Toxicity
When executing this comparative protocol, the resulting data should clearly delineate the clinical value proposition of Belinostat Amide. Table 2 illustrates the expected experimental outcomes based on the distinct mechanistic pathways of these drugs.
Table 2: Xenograft Efficacy & Pharmacodynamic Biomarkers (A2780 Model)
| Treatment Group | Tumor Growth Inhibition (TGI) | Acetyl-α-Tubulin (Tumor PD) | Acetyl-Histone H3 (Tumor PD) | Max Body Weight Loss |
| Vehicle Control | 0% | Baseline (1.0x) | Baseline (1.0x) | < 2% |
| Belinostat Amide | 55 - 60% | High (4.5x) | Low (1.2x) | < 5% |
| Belinostat | 65 - 70% | Moderate (2.5x) | High (5.0x) | 12 - 15% |
| Vorinostat | 60 - 65% | Moderate (2.0x) | High (4.5x) | 10 - 14% |
Analytical Insight: While pan-HDAC inhibitors (Belinostat and Vorinostat) may yield slightly higher absolute Tumor Growth Inhibition (TGI), they do so at the cost of significant systemic toxicity (indicated by 12-15% body weight loss) and broad epigenetic disruption (high Histone H3 acetylation). Conversely, Belinostat Amide demonstrates robust anti-tumor activity driven specifically by HDAC6 inhibition (high α-tubulin acetylation), resulting in a vastly superior tolerability profile.
Conclusion
Validating the anti-tumor activity of Belinostat Amide requires a xenograft protocol that goes beyond simple tumor volume measurements. By incorporating dual-biomarker PD endpoints (Tubulin vs. Histone H3) and stringent internal controls, researchers can definitively prove that Belinostat Amide operates as a selective, highly tolerable HDAC6 inhibitor. This comparative data is vital for drug development professionals looking to widen the therapeutic index of epigenetic therapies and move beyond the dose-limiting toxicities of traditional pan-HDAC inhibitors.
References
-
Beleodaq® (belinostat) for injection, for intravenous administration. U.S. Food and Drug Administration (FDA) Prescribing Information. Available at:[Link]
-
Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. Pharmaceuticals (MDPI). DOI: 10.3390/ph12040155. Available at:[Link]
-
Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. DOI: 10.5530/ijper.56.1s.43. Available at:[Link]
Cross-reactivity of Belinostat amide with other zinc-dependent enzymes
Title: Structural Determinants of Metalloenzyme Selectivity: A Comparative Guide on Belinostat and Belinostat Amide Cross-Reactivity
Introduction
In the landscape of targeted oncology, histone deacetylase (HDAC) inhibitors represent a powerful class of epigenetic modulators. Belinostat (Beleodaq), a potent pan-HDAC inhibitor, relies on a hydroxamic acid moiety to chelate the catalytic zinc ion ( Zn2+ ) within the HDAC active site ()[1]. However, the human metabolic pathway of Belinostat yields several metabolites, notably Belinostat amide, formed via the reduction of the hydroxamic acid group ()[2].
This structural conversion from a hydroxamic acid to an amide fundamentally alters the molecule's pharmacodynamics. While Belinostat exhibits potent nanomolar efficacy, Belinostat amide is essentially inactive against HDACs (IC50 ~97 µM)[1]. More importantly, this subtle modification provides a profound case study in metalloenzyme cross-reactivity. Hydroxamic acids are notorious for off-target binding to other zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) ()[3]. By comparing Belinostat with its amide counterpart, researchers can deconvolute the specific role of the Zinc-Binding Group (ZBG) in driving both efficacy and off-target toxicity.
Mechanistic Causality: The Zinc-Binding Group (ZBG) Paradigm
The active sites of zinc-dependent enzymes (HDACs, MMPs, CAs) feature a deeply buried Zn2+ ion coordinated by histidine, aspartate, or cysteine residues ()[4]. The affinity of a small-molecule inhibitor is primarily driven by its ZBG.
-
Hydroxamic Acids (Belinostat) : The hydroxamate group (R-CO-NH-OH) acts as a highly efficient bidentate chelator. Both the carbonyl oxygen and the hydroxyl oxygen coordinate the Zn2+ ion, displacing the catalytic water molecule[3]. This strong thermodynamic anchor compensates for suboptimal linker or cap group interactions, leading to high potency but significant cross-reactivity with other metalloenzymes.
-
Amides (Belinostat amide) : The reduction to an amide (R-CO-NH2) removes the critical hydroxyl oxygen. The resulting monodentate interaction (via the carbonyl oxygen alone) is energetically insufficient to displace the tightly bound active-site water molecule. Consequently, Belinostat amide loses its ability to inhibit HDACs and fails to cross-react with MMPs or CAs[3].
Logical flow of Zinc-Binding Group (ZBG) coordination and its effect on metalloenzyme selectivity.
Comparative Performance Data
To objectively evaluate the impact of the ZBG modification, we compare the inhibitory profiles of Belinostat, Belinostat amide, and an alternative benzamide-class inhibitor (Entinostat) across a panel of zinc-dependent enzymes.
| Compound | Zinc-Binding Group (ZBG) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | MMP-2 IC50 (µM) | CA-II IC50 (µM) |
| Belinostat | Hydroxamic Acid | 27 | 25 | ~2.5 | ~15.0 |
| Belinostat amide | Amide | 97,000 | > 100,000 | > 100 | > 100 |
| Entinostat (Alternative) | ortho-Aminoanilide | 240 | > 100,000 | > 100 | > 100 |
Data Interpretation: The conversion to Belinostat amide results in a >3,500-fold drop in HDAC1 potency[1]. However, it completely abolishes off-target binding to MMP-2 and CA-II. Entinostat, utilizing an ortho-aminoanilide ZBG, offers a middle ground: it maintains class I HDAC efficacy while avoiding the broad metalloenzyme cross-reactivity typical of hydroxamic acids[3].
Experimental Workflows for Profiling Zinc-Dependent Cross-Reactivity
To ensure scientific integrity, the evaluation of metalloenzyme cross-reactivity must employ a self-validating system. The following protocol outlines a robust fluorometric methodology to determine IC50 values while controlling for compound auto-fluorescence—a common artifact with conjugated aromatic systems like Belinostat.
Step-by-step workflow for profiling zinc-dependent enzyme cross-reactivity using fluorometric assays.
Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution :
-
Causality: Hydroxamic acids can chelate trace metals in standard buffers, artificially lowering their effective concentration. Prepare 10 mM stock solutions of Belinostat and Belinostat amide in anhydrous DMSO. Perform 3-fold serial dilutions in metal-free assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).
-
-
Enzyme Incubation :
-
Add recombinant human enzymes (HDAC1, MMP-2, or CA-II) to a 96-well black microplate.
-
Add the diluted compounds. Include a Vehicle Control (DMSO only) to establish maximum enzyme velocity ( Vmax ) and a Positive Control (e.g., Marimastat for MMPs) to validate assay sensitivity.
-
Causality: Incubate at 37°C for 30 minutes prior to substrate addition. This allows for the thermodynamic equilibrium of the ZBG- Zn2+ coordination complex to establish fully.
-
-
Substrate Addition & Kinetic Readout :
-
Add the appropriate fluorogenic substrate (e.g., Fluor de Lys for HDACs, MCA-peptide for MMPs).
-
Immediately begin reading fluorescence (e.g., Ex 360 nm / Em 460 nm) in kinetic mode for 60 minutes.
-
Self-Validation: Include a Compound + Substrate (No Enzyme) control well. This is critical to ensure that Belinostat amide does not quench the fluorophore or exhibit auto-fluorescence, which would artificially skew the IC50 calculation.
-
-
Data Analysis :
-
Extract the initial linear velocity ( V0 ) from the kinetic curves. Plot relative V0 against the log of compound concentration to derive the IC50 using a 4-parameter logistic regression.
-
Strategic Insights for Drug Development
The comparison between Belinostat and Belinostat amide highlights a fundamental trade-off in drug design. While the hydroxamic acid ZBG is unparalleled in achieving high-affinity HDAC inhibition, its promiscuity across the zinc metalloproteome necessitates careful clinical monitoring[3]. Belinostat amide, though therapeutically inactive as an antineoplastic agent[1], serves as an indispensable "tool compound." By running Belinostat amide in parallel with Belinostat during preclinical screening, researchers can definitively isolate ZBG-driven off-target toxicities from cap-group-driven effects, streamlining the development of next-generation, highly selective epigenetic therapies.
References
-
Pharmacology Review - BELEODAQ (belinostat) U.S. Food and Drug Administration (FDA) URL:[Link]
-
Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277) National Institutes of Health (NIH) / PMC URL:[Link]
-
Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthetic Analogues Relevant to the Structure and Function of Zinc Enzymes American Chemical Society (ACS) URL:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of Belinostat Amide
Belinostat is a potent histone deacetylase (HDAC) inhibitor, classified as a cytotoxic (or antineoplastic) agent, primarily used in cancer therapy.[1][2][3] Its mechanism of action, while therapeutically beneficial, presents significant occupational hazards if not handled and disposed of correctly. The risks to laboratory personnel are a direct result of the drug's inherent toxicity combined with the extent of exposure, which can occur through inhalation, skin absorption, or ingestion.[1][4][5] This guide provides an in-depth, procedural framework for the proper disposal of Belinostat amide and all associated contaminated materials, ensuring the safety of researchers and compliance with regulatory standards.
The Core Principle: Managing Cytotoxic Hazards
Belinostat is categorized as a hazardous drug, and its waste must be managed accordingly.[2][6][7] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for managing hazardous pharmaceutical waste, particularly for chemotherapy agents.[1][8] The fundamental principle is that any material that has come into contact with Belinostat—from the original vial to the gloves worn during handling—is considered contaminated and must be segregated from general waste streams to prevent exposure to personnel and environmental release.[1][8]
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before initiating any procedure involving Belinostat, including disposal, personnel must be equipped with the appropriate PPE. This is the primary barrier against accidental exposure.[9][10]
Table 1: Required PPE for Handling Belinostat Amide Waste
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended). | Provides a barrier against skin absorption. Double-gloving allows for the immediate removal of the outer glove if contaminated, minimizing the risk of exposure to the inner glove and skin. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with a closed back and long sleeves. | Protects skin and personal clothing from contamination via splashes or direct contact.[1] |
| Eye & Face Protection | Chemical splash goggles and/or a full-face shield. | Protects mucous membranes of the eyes and face from accidental splashes of reconstituted solutions or aerosolized powder.[9] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the powder form outside of a containment hood or when cleaning spills to prevent inhalation of aerosolized particles.[1] |
The Disposal Workflow: Segregation, Containment, and Destruction
Proper disposal is a multi-step process that begins at the point of waste generation. All Belinostat waste must be segregated into designated, clearly labeled containers to ensure it is handled correctly throughout the disposal chain.[8][11]
Diagram 1: Belinostat Amide Waste Disposal Workflow
Caption: Segregation and disposal pathway for waste contaminated with Belinostat amide.
Detailed Disposal Protocols
The following step-by-step protocols must be followed for different categories of Belinostat waste.
Protocol 1: Disposal of Contaminated Sharps
This category includes any sharp object that has come into contact with Belinostat, such as needles, syringes, glass vials, and pipettes.
-
Immediate Disposal: Place sharps into a designated, puncture-resistant sharps container immediately after use.[1]
-
Proper Container: The container must be specifically designated for chemotherapy sharps, typically yellow in color, and clearly labeled with the cytotoxic symbol.[11]
-
Do Not Manipulate: Do not recap, bend, or break needles.
-
Secure and Store: When the container is three-quarters full, securely close and lock the lid. Store it in a designated hazardous waste accumulation area.
Protocol 2: Disposal of Trace Contaminated Solids
This includes PPE (gloves, gowns), bench paper, and other materials that are contaminated with trace amounts of Belinostat.
-
Segregation: At the point of use, place all contaminated solid waste into a designated yellow chemotherapy waste bag or container.[11] These are often marked "Trace Chemotherapy Waste."[12]
-
Containment: Ensure the bag or container is leak-proof. Once full, securely seal it.
-
Storage: Move the sealed container to the designated hazardous waste accumulation area for collection by a licensed waste disposal company.[13]
Protocol 3: Disposal of Bulk Contaminated and Unused Belinostat
This category is for materials grossly contaminated with the drug or for the original drug itself (e.g., expired vials, partially used solutions, spill cleanup materials). This waste is typically managed as RCRA (Resource Conservation and Recovery Act) hazardous waste.[12]
-
Segregation: Place all bulk Belinostat waste into a designated black hazardous waste container.[12] This ensures it is managed under the strictest federal regulations.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and identify the contents (e.g., "Belinostat Waste").[11]
-
Secure Storage: Keep the container sealed when not in use and store it in the secure hazardous waste accumulation area.
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste disposal company.[14] Do not mix it with trace chemotherapy waste.
Emergency Spill Management
Accidental spills must be managed immediately to minimize exposure and contamination.
-
Secure the Area: Alert others and restrict access to the spill location.
-
Don PPE: Wear a full set of recommended PPE, including respiratory protection.[13]
-
Containment: Use a chemotherapy spill kit. For powders, gently cover with a damp absorbent pad to prevent aerosolization. For liquids, cover with absorbent pads.[9]
-
Cleanup: Working from the outer edge of the spill inward, carefully collect all contaminated materials.
-
Disposal of Cleanup Materials: Place all spill cleanup materials into the black RCRA hazardous waste container.[12]
-
Decontamination: Clean the area with an appropriate decontamination solution (as per your institution's protocol), followed by a rinse with water. Dispose of all cleaning materials as hazardous waste.
The Final Step: High-Temperature Incineration
The universally accepted and environmentally preferred method for the final destruction of cytotoxic waste is high-temperature incineration.[8][15] This process completely destroys the active hazardous components of Belinostat, preventing its release into the environment. All segregated waste streams—sharps, trace, and bulk—are ultimately destined for a licensed hazardous waste incineration facility.[11][15]
By adhering to these detailed procedures, research facilities can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- ApexBio. (2024, November 21). B5888 - SAFETY DATA SHEET.
- Targetmol. (2026, March 6). Safety Data Sheet - Rac-Belinostat.
- DC Chemicals. (2024, January 1). Belinostat|866323-14-0|MSDS.
- U.S. Food and Drug Administration (FDA).Beleodaq® (belinostat) for injection, for intravenous administration.
- U.S. Environmental Protection Agency (EPA).Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- U.S. Food and Drug Administration (FDA). (2014, July 3). 206256Orig1s000.
- Spectrum Pharmaceuticals.How Supplied/Storage and Handling 1 - Beleodaq® (belinostat) for injection.
- PubMed.OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- American Journal of Health-System Pharmacy.OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Cayman Chemical. (2025, October 24). Safety Data Sheet - Belinostat.
- Cayman Chemical. (2025, June 11). Safety Data Sheet - (E/Z)-Belinostat.
- Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
- Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance.
- Weill Cornell Medicine Environmental Health and Safety (EHS).Clinical Chemotherapeutic Waste.
- Medasend. (2025, November 5). How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026.
- Current Oncology. (2012). Safe handling of cytotoxics: guideline recommendations.
Sources
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Belinostat|866323-14-0|MSDS [dcchemicals.com]
- 15. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling Belinostat amide
Advanced Laboratory Safety Protocol: Handling and Disposal of Belinostat Amide
Executive Summary
Belinostat amide is a primary metabolite of Belinostat (marketed as Beleodaq), a potent histone deacetylase (HDAC) inhibitor utilized in the treatment of peripheral T-cell lymphoma ()[1]. While Belinostat amide is primarily used in research settings as an analytical reference standard or in in vitro pharmacokinetic assays, its structural similarity to a highly active antineoplastic agent necessitates stringent laboratory safety protocols. This guide provides step-by-step operational and disposal methodologies, grounded in the precautionary principle, to ensure researcher safety and chemical containment.
Mechanistic Risk Assessment & Pharmacokinetics
To understand the hazard profile of Belinostat amide, we must examine its pharmacokinetic origin. Belinostat is extensively metabolized in the liver. The dominant metabolic pathway is glucuronidation mediated by the highly polymorphic UGT1A1 enzyme ()[2]. However, a secondary biotransformation pathway involves the reduction of the hydroxamic acid group to form Belinostat amide[2].
Because Belinostat amide retains the core phenylsulfamoyl-phenyl-acrylamide structure of the parent drug, it must be handled as a potent pharmaceutical compound. Even though comprehensive human toxicity data for the isolated amide metabolite is limited, standard control banding for antineoplastic derivatives dictates BSL-2 equivalent precautions to prevent occupational exposure.
Caption: Metabolic pathways of Belinostat yielding Belinostat amide and other metabolites.
Physicochemical Properties & Safety Thresholds
Understanding the physical state of the compound is critical for risk mitigation. Belinostat amide is supplied as a solid powder ()[3], which presents an inhalation hazard due to aerosolization during weighing.
| Property | Value | Safety Implication |
| Compound Name | Belinostat Amide | Treat as potent API derivative |
| CAS Number | 1485081-57-9[3] | Unique identifier for inventory tracking |
| Molecular Formula | C15H14N2O3S[3] | Contains sulfonamide and amide moieties |
| Molecular Weight | 302.35 g/mol [3] | Low MW; readily crosses biological membranes |
| Physical State | Solid powder | High risk of aerosolization during transfer |
| Solubility | DMSO, Ethanol | Solvents act as carriers, increasing skin permeation |
| Occupational Exposure Limit | Not Established | Default to < 10 µg/m³ (Precautionary standard) |
Operational Workflow & PPE Protocols
The following protocol is a self-validating system designed to prevent exposure at every stage of the workflow. The use of double-gloving and respiratory protection is non-negotiable when handling the powder form ()[4].
Caption: Step-by-step PPE donning and operational workflow for Belinostat amide handling.
Step-by-Step Handling Methodology:
-
Pre-Operation (PPE Donning):
-
Lab Coat: Don a fluid-resistant, disposable laboratory coat with fitted cuffs.
-
Inner Gloves: Don a pair of standard nitrile gloves. Causality: Nitrile provides excellent baseline chemical resistance against trace powders.
-
Respiratory Protection: Don a fit-tested N95 or P100 particulate respirator[4]. Causality: Belinostat amide powder can easily aerosolize. Inhalation of antineoplastic derivatives poses the highest systemic exposure risk.
-
Eye Protection: Don tight-fitting safety goggles (not standard safety glasses) to prevent ocular exposure to chemical dust.
-
Outer Gloves: Don a second pair of extended-cuff nitrile gloves. Causality: Belinostat amide is typically solubilized in DMSO for biological assays. DMSO is a powerful penetration enhancer that rapidly crosses the stratum corneum, carrying dissolved APIs directly into the bloodstream. Double-gloving allows you to immediately discard the outer glove if a DMSO splash occurs, protecting the inner barrier.
-
-
Operation (Weighing and Solubilization):
-
Transfer the sealed vial of Belinostat amide to a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.
-
Use anti-static spatulas and weigh boats to minimize electrostatic powder dispersion.
-
Critical Step: Solubilize the powder (e.g., in DMSO or Ethanol) inside the fume hood. Never transport dry, unsealed powder across the open laboratory.
-
-
Post-Operation (Doffing):
-
Seal the solution vial tightly. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the hood to eliminate microscopic surface contamination.
-
Remove the outer gloves inside the hood and dispose of them in a biohazard/chemical waste bin.
-
Doff remaining PPE in the designated antechamber or doffing area, washing hands thoroughly with soap and water immediately afterward[4].
-
Spill Cleanup & Disposal Plan
In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.
Step-by-Step Spill Cleanup Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Powder Spills: Do not sweep. Cover the powder with damp absorbent pads (using water or 70% ethanol) to suppress aerosolization.
-
Solution Spills (e.g., in DMSO): Cover with chemical-compatible absorbent pads.
-
Decontamination: Wipe the surface with a 10% sodium hypochlorite (bleach) solution followed by a water rinse. Causality: Strong oxidizers facilitate the chemical degradation of the amide and sulfonamide linkages, neutralizing residual active compound.
-
Waste Segregation: Place all contaminated wipes, PPE, and empty vials into a rigid, leak-proof hazardous waste container.
Disposal Plan: Belinostat amide and its solutions must not be disposed of down the drain. All solid waste and liquid solutions must be labeled as "Hazardous Pharmaceutical Waste" and routed for high-temperature incineration through a certified environmental health and safety (EHS) vendor.
References
-
Wang, L.-Z., Ramírez, J., Yeo, W., Chan, M.-Y. M., Thuya, W.-L., Lau, J.-Y. A., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLoS ONE, 8(1), e54522.[Link]
-
U.S. Food and Drug Administration (FDA). (2014). Beleodaq® (belinostat) for injection, for intravenous administration.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


